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cis-ACCP

Cat. No.: B560371
M. Wt: 222.18 g/mol
InChI Key: XHCXISPZIHYKQD-NTSWFWBYSA-N
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Description

Matrix metalloproteinases (MMPs) belong to a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins, thus enabling cell migration. Overexpression of MMPs are linked to diseases such as cancer, arthritis, osteoporosis, and arteriosclerosis. cis-ACCP is a reversible and competitive inhibitor of type IV collagen-specific MMP-2 and MMP-9 with preference towards MMP-2 (IC50 = 4 and 20 µM, respectively). At 100 µM, this compound prevents 90% of tumor cell invasion across matrigel-coated membranes in vitro.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N2O4P B560371 cis-ACCP

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCXISPZIHYKQD-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of Cisplatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of cisplatin, a cornerstone chemotherapeutic agent. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, summarizing key molecular interactions, cellular pathways, and experimental methodologies crucial for understanding its cytotoxic effects.

Cellular Uptake and DNA Adduct Formation

Cisplatin's journey into the cell is a critical first step in its mechanism of action. While it can diffuse across the cell membrane to some extent, its uptake is significantly facilitated by transporters, most notably the copper transporter 1 (CTR1). Other transporters, such as organic cation transporters (OCTs), may also play a role. Once inside the cell, the low intracellular chloride concentration promotes the hydrolysis of cisplatin, transforming it into a reactive, positively charged species.

This aquated form of cisplatin readily reacts with nucleophilic sites on intracellular macromolecules, with nuclear DNA being its primary pharmacological target. The platinum atom of cisplatin preferentially forms covalent bonds with the N7 position of purine bases, primarily guanine and, to a lesser extent, adenine. This interaction leads to the formation of various DNA adducts, which are the primary lesions responsible for cisplatin's cytotoxicity.

The most common types of cisplatin-DNA adducts are:

  • 1,2-intrastrand crosslinks: These account for the majority of adducts and are formed between adjacent purine bases on the same DNA strand. The most frequent is the GpG adduct, followed by the ApG adduct.

  • 1,3-intrastrand crosslinks: These are formed between two purine bases separated by one nucleotide.

  • Interstrand crosslinks: These are less frequent but are particularly cytotoxic as they covalently link the two strands of the DNA double helix, posing a significant challenge to DNA repair machinery.

  • Monoadducts: These are initial adducts where cisplatin is bound to a single DNA base.

The formation of these adducts induces significant distortions in the DNA double helix, including bending and unwinding, which interfere with fundamental cellular processes such as DNA replication and transcription.

The DNA Damage Response and Cell Cycle Arrest

The cellular machinery recognizes cisplatin-DNA adducts as damage, triggering a complex signaling network known as the DNA Damage Response (DDR). The DDR aims to halt the cell cycle to allow time for DNA repair. Key proteins in the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor p53, are activated in response to cisplatin-induced DNA damage.

Activation of the DDR leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, target downstream effectors that mediate cell cycle arrest, typically at the G1/S and G2/M phases. This pause in the cell cycle is a critical decision point for the cell: either the damage is repaired, and the cell cycle resumes, or the damage is irreparable, leading to the initiation of programmed cell death (apoptosis).

Induction of Apoptosis: The Ultimate Cytotoxic Effect

If the DNA damage induced by cisplatin is too severe to be repaired, the cell commits to apoptosis. Cisplatin primarily activates the intrinsic (mitochondrial) pathway of apoptosis.

The key steps in cisplatin-induced apoptosis are:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9, forming a complex known as the apoptosome.

  • Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.

  • Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.

Data Presentation

The cytotoxic efficacy of cisplatin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of cisplatin can vary significantly depending on the cancer cell line and the duration of exposure.

Cell LineCancer TypeExposure Time (h)IC50 (µM)
MCF-7Breast Cancer48Varies, reported between ~5-20
HepG2Liver Cancer48Varies, reported between ~8-30
HeLaCervical Cancer48Varies, reported between ~3-15
A549Lung Cancer48Varies, reported between ~7-15
SKOV-3Ovarian Cancer24Varies, reported between ~2-40
A2780Ovarian CancerNot SpecifiedVaries
A2780DR (resistant)Ovarian CancerNot SpecifiedVaries (higher than A2780)
ES-2Ovarian CancerNot SpecifiedVaries
HO8910Ovarian CancerNot SpecifiedVaries

Note: IC50 values are highly dependent on experimental conditions and can show significant variability between studies.

Experimental Protocols

Western Blotting for Detection of Cleaved Caspase-3

This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.

  • Cell Lysis:

    • Treat cells with cisplatin at the desired concentration and for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation:

    • Treat cells with cisplatin at the desired concentration and for the desired time.

    • Harvest cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is proportional to the DNA content.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An increase in the percentage of cells in the G1 or G2/M phases indicates cell cycle arrest.

Mandatory Visualization

cisplatin_mechanism cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cisplatin_ext Cisplatin ctr1 CTR1 cisplatin_ext->ctr1 Uptake cisplatin_intra Aquated Cisplatin efflux Efflux Pumps (e.g., ATP7A/B) cisplatin_intra->efflux Efflux dna Nuclear DNA cisplatin_intra->dna Enters Nucleus ctr1->cisplatin_intra mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome Forms caspase3 Caspase-3 (activated) apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes dna_adduct Cisplatin-DNA Adducts dna->dna_adduct Forms Adducts ddr DNA Damage Response (ATR, p53) dna_adduct->ddr Triggers ddr->mitochondrion Activates Intrinsic Pathway cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) ddr->cell_cycle_arrest Induces

Caption: Overview of the mechanism of action of cisplatin.

dna_damage_response cisplatin_adduct Cisplatin-DNA Adducts atr ATR Activation cisplatin_adduct->atr p53 p53 Activation atr->p53 chk1_chk2 Chk1/Chk2 Activation atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis If repair fails chk1_chk2->cell_cycle_arrest dna_repair DNA Repair cell_cycle_arrest->dna_repair Allows time for dna_repair->cell_cycle_arrest Successful repair leads to cycle restart

Caption: The DNA Damage Response pathway activated by cisplatin.

apoptosis_pathway dna_damage Irreparable DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion momp MOMP mitochondrion->momp Induces cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome Initiates caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cellular_substrates Cellular Substrates caspase3->cellular_substrates Cleaves apoptosis Apoptosis cellular_substrates->apoptosis Leads to

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cisplatin.

cis-ACCP: A Selective Inhibitor of Matrix Metalloproteinase-2 for Antimetastatic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

cis-4-aminocyclohexyl-N-((S)-2-(hydroxyamino)-2-oxo-1-(phenylmethyl)ethyl)propanamide, commonly known as cis-ACCP, is a novel, orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme implicated in the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis. This technical guide provides a comprehensive overview of this compound, including its inhibitory selectivity, preclinical efficacy, and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a therapeutic agent for the control of cancer metastasis.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among the MMP family, MMP-2 (also known as gelatinase A) is of particular interest in oncology as its overexpression is frequently associated with advanced tumor stage, increased invasion, and poor prognosis. MMP-2 facilitates cancer cell invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. Therefore, the development of selective MMP-2 inhibitors represents a promising strategy for antimetastatic therapy.

This compound is a carbamoylphosphonate-based MMP inhibitor that has demonstrated significant potential as a selective MMP-2 inhibitor. This document details the available quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Quantitative Data

The inhibitory activity and pharmacokinetic profile of this compound have been evaluated in several preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against MMPs
EnzymeIC50 (µM)
MMP-24
MMP-920

Data sourced from commercially available information.[1][2]

Table 2: In Vivo Antimetastatic Efficacy of this compound in a Murine Model
Administration RouteDosage (mg/kg)Dosing RegimenInhibition of Metastasis Formation
Intraperitoneal (i.p.)50Daily for two weeks~90%
Oral50DailySignificant reduction
Intraperitoneal (i.p.)250Daily for two weeksDose-dependent
Intraperitoneal (i.p.)500Daily for two weeksDose-dependent (up to 85%)

This compound was reported to be non-toxic at doses up to 500 mg/kg i.p. daily for two weeks.[1][3][4]

Table 3: Pharmacokinetic Parameters of this compound in Rats
ParameterValue
Elimination Half-life (t½)~19 minutes
Absorption Half-life (t½)~126 minutes
Oral Bioavailability0.3%
DistributionRestricted to extracellular fluid
Excretion84% of intravenous dose excreted unchanged in urine

These parameters suggest rapid elimination but sustained absorption, allowing for once-daily dosing.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide detailed protocols for key experiments relevant to the evaluation of this compound.

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.

Materials:

  • Recombinant human MMP-2 and other MMPs

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

  • Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 25 µL of the recombinant MMP enzyme solution (pre-activated according to the manufacturer's instructions) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 25 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.

  • Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol outlines a common method to assess the effect of MMP inhibitors on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.

Materials:

  • Invasive cancer cell line (e.g., HT-1080 fibrosarcoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • Matrigel Basement Membrane Matrix

  • Boyden chamber inserts with 8 µm pore size polycarbonate membranes

  • 24-well companion plates

  • This compound

  • Calcein AM or other fluorescent dye for cell labeling

  • Fluorescence microscope or plate reader

Procedure:

  • Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).

  • Coat the top of the Boyden chamber inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.

  • Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

  • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower wells of the 24-well plate.

  • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix the invading cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or a fluorescent dye like Calcein AM).

  • Count the number of invaded cells in several microscopic fields for each insert or quantify the fluorescence using a plate reader.

  • Calculate the percentage of invasion relative to the vehicle control.

In Vivo Metastasis Model (Murine B16 Melanoma Model)

This protocol describes a spontaneous metastasis model in mice to evaluate the in vivo efficacy of antimetastatic agents.

Materials:

  • B16-F10 murine melanoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Cell culture medium and reagents

  • This compound formulation for oral or intraperitoneal administration

  • Surgical tools for tumor cell injection and tumor resection

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Culture B16-F10 melanoma cells and harvest a single-cell suspension in sterile PBS.

  • Inject 1 x 10⁵ B16-F10 cells subcutaneously into the flank of each C57BL/6 mouse.

  • Monitor the growth of the primary tumor using calipers.

  • Once the primary tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Begin daily administration of this compound or vehicle control via the desired route (oral gavage or intraperitoneal injection).

  • Continue treatment for a specified period (e.g., 14-21 days).

  • Optionally, the primary tumor can be surgically resected after a few days of treatment to focus on the development of metastases.

  • At the end of the study, euthanize the mice and carefully dissect the lungs and other organs.

  • Fix the lungs in Bouin's solution to facilitate the visualization of metastatic nodules.

  • Count the number of surface metastatic nodules on the lungs under a dissecting microscope.

  • Optionally, tissues can be processed for histological analysis to confirm the presence of micrometastases.

  • Compare the number of metastases between the treatment and control groups to determine the efficacy of this compound.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound requires knowledge of the signaling pathways in which its target, MMP-2, is involved. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for evaluating an MMP inhibitor.

MMP2_Signaling_Pathway GF Growth Factors (e.g., TGF-β, FGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK GF_Release Growth Factor Release GF->GF_Release Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Integrins Integrins FAK FAK Integrins->FAK FAK->Ras FAK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP2_Gene MMP-2 Gene Transcription NFkB->MMP2_Gene AP1->MMP2_Gene Pro_MMP2 Pro-MMP-2 (Zymogen) MMP2_Gene->Pro_MMP2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activation TIMP2 TIMP-2 TIMP2->MT1_MMP Active_MMP2->GF Activation ECM Extracellular Matrix (e.g., Collagen IV) Active_MMP2->ECM Cleavage cis_ACCP This compound cis_ACCP->Active_MMP2 ECM_Degradation ECM Degradation ECM->ECM_Degradation Invasion Cell Invasion ECM_Degradation->Invasion Metastasis Metastasis Invasion->Metastasis Angiogenesis Angiogenesis Angiogenesis->Metastasis GF_Release->Angiogenesis Experimental_Workflow Start Start: Identify Potential MMP-2 Inhibitor (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening MMP_Inhibition MMP Inhibition Assay (Determine IC50 vs. MMP-2 and other MMPs for selectivity) In_Vitro_Screening->MMP_Inhibition Cell_Based_Assays Cell-Based Assays MMP_Inhibition->Cell_Based_Assays If potent and selective Invasion_Assay Cell Invasion Assay (e.g., Matrigel) Cell_Based_Assays->Invasion_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies Invasion_Assay->In_Vivo_Studies If effective and non-toxic PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy Studies (e.g., Murine Metastasis Model) In_Vivo_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies (Acute and Chronic) In_Vivo_Studies->Toxicity_Studies Lead_Optimization Lead Optimization / Preclinical Development PK_Studies->Lead_Optimization If favorable profile Efficacy_Studies->Lead_Optimization If favorable profile Toxicity_Studies->Lead_Optimization If favorable profile

References

The Role of Acetyl-CoA Carboxylase Phosphorylation in Cisplatin's Impact on Cancer Metastasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology, the term "cis-ACCP" does not correspond to a recognized molecular entity. However, a plausible interpretation of this query points to the interplay between the chemotherapeutic agent Cisplatin (whose active form is a cis-isomer) and the phosphorylation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in cellular metabolism. This document explores the nuanced role of ACC phosphorylation in the context of cancer metastasis and its potential modulation by Cisplatin, synthesizing current research for an audience of researchers, scientists, and drug development professionals.

Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. This complex process involves intricate signaling pathways and metabolic reprogramming that enable cancer cells to survive, migrate, and colonize new environments. A key player in this metabolic rewiring is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. The activity of ACC is tightly regulated by its phosphorylation state.

Cisplatin, a cornerstone of chemotherapy for various solid tumors, exerts its anticancer effects primarily by inducing DNA damage. However, its influence extends to cellular signaling and metabolic pathways, including those that intersect with the metastatic cascade. The convergence of Cisplatin's effects and the metabolic node of ACC phosphorylation presents a compelling area of investigation for novel anti-metastatic strategies.

Acetyl-CoA Carboxylase (ACC) in Cancer Metastasis

ACC exists in two isoforms, ACC1 (ACACA) and ACC2 (ACACB). ACC1 is cytosolic and primarily involved in fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation. In the context of cancer, the role of ACC is multifaceted and can be tumor-type specific.

Enhanced de novo fatty acid synthesis, driven by ACC1, provides lipids for membrane formation in rapidly proliferating cancer cells and generates signaling molecules. However, emerging evidence reveals a more complex role for ACC in metastasis. In breast cancer, for instance, the inhibition of ACC1 through phosphorylation has been shown to promote metastasis.[1][2] This seemingly counterintuitive effect is attributed to the resultant increase in cellular acetyl-CoA levels, which can lead to the acetylation of transcription factors like Smad2, thereby inducing an epithelial-mesenchymal transition (EMT), a crucial step in metastasis.[1][2]

Conversely, in other cancers like non-small-cell lung cancer, the inhibition of ACC has been shown to suppress tumor growth.[3][4] Downregulation of ACCA in lung fibroblasts has also been implicated in creating a pre-metastatic niche that facilitates breast cancer metastasis.

Cisplatin and its Intersection with ACC Signaling

Cisplatin treatment can induce significant metabolic stress in cancer cells. One of the key pathways activated by Cisplatin is the AMP-activated protein kinase (AMPK) pathway. AMPK, a central energy sensor, is activated in response to cellular stress and a high AMP/ATP ratio. Activated AMPK can then phosphorylate and inactivate ACC, thereby inhibiting fatty acid synthesis to conserve energy.

Studies have shown that Cisplatin can rapidly activate AMPK in cancer cells, leading to the phosphorylation of ACC at Serine 79.[5] This suggests a direct mechanistic link between Cisplatin treatment and the modulation of ACC activity.

The development of Cisplatin resistance is a major clinical challenge and is often associated with metabolic reprogramming. In Cisplatin-resistant bladder cancer cells, an increase in fatty acid synthesis and elevated levels of ACC have been observed.[6] This highlights the complex and context-dependent role of ACC in the response to Cisplatin therapy.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the role of ACC and the effects of its modulation in cancer.

Table 1: Impact of ACC Modulation on Metastasis-Related Processes

Cancer TypeExperimental SystemModulation of ACCObserved Effect on Metastasis/InvasionReference
Breast CancerMurine and human cellsACC1 phosphorylation (inhibition)Increased cell invasion and metastasis through elevated acetyl-CoA and Smad2 acetylation.[1][2]
Breast CancerMMTV-PyVT mouse modelKnock-in of ACACA (ACC1) in lung fibroblastsPrevented lung metastasis.
Non-Small-Cell Lung CancerXenograft and GEMM modelsPharmacological inhibition of ACC (ND-646)Suppressed tumor growth.[3][4]

Table 2: Cisplatin's Effect on ACC and Related Signaling

Cell LineCisplatin TreatmentEffect on AMPK/ACCDownstream ConsequenceReference
AGS (Gastric Cancer)60 µM for 1-6 hoursRapid activation of AMPK and phosphorylation of ACC at Ser79.Part of the cellular stress response to Cisplatin.[5]
T24R (Cisplatin-Resistant Bladder Cancer)N/A (Resistant phenotype)Elevated levels of ACC and increased fatty acid synthesis.Contributes to the Cisplatin-resistant phenotype.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols cited in the literature.

Cell Migration and Invasion Assays
  • Principle: To assess the migratory and invasive potential of cancer cells in vitro.

  • Methodology:

    • Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • After a defined incubation period, non-migrated/invaded cells on the upper surface of the insert are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.

Western Blotting for Protein Phosphorylation
  • Principle: To detect and quantify the phosphorylation state of specific proteins like AMPK and ACC.

  • Methodology:

    • Cells are treated as required (e.g., with Cisplatin) and then lysed.

    • Protein concentrations in the lysates are determined (e.g., by BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172), anti-phospho-ACC (Ser79)) and for the total protein.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.

In Vivo Metastasis Models
  • Principle: To evaluate the effect of genetic or pharmacological interventions on metastasis in a living organism.

  • Methodology (Xenograft Model):

    • Cancer cells (e.g., breast cancer cells) are injected into the tail vein or mammary fat pad of immunocompromised mice.

    • The mice are treated with the experimental agent (e.g., a vehicle control or an ACC inhibitor).

    • After a predetermined period, the mice are euthanized, and metastatic lesions in target organs (e.g., lungs) are quantified by histological analysis or imaging (e.g., bioluminescence imaging if cells express luciferase).

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes are provided below using Graphviz (DOT language).

G cluster_0 Cisplatin-Induced Stress Response Cisplatin Cisplatin Cellular_Stress Cellular Stress (e.g., DNA Damage) Cisplatin->Cellular_Stress AMPK AMPK Cellular_Stress->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK Activation ACC ACC p_AMPK->ACC Phosphorylation p_ACC p-ACC (Inactive) ACC->p_ACC Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibition

Caption: Cisplatin-induced activation of AMPK and subsequent phosphorylation of ACC.

G cluster_1 ACC Inhibition and Pro-Metastatic Signaling in Breast Cancer TGFb_Leptin TGFβ / Leptin TAK1 TAK1 TGFb_Leptin->TAK1 AMPK AMPK TAK1->AMPK p_ACC p-ACC (Inactive) AMPK->p_ACC Phosphorylation Acetyl_CoA Increased Acetyl-CoA p_ACC->Acetyl_CoA Leads to Smad2_Acetylation Smad2 Acetylation Acetyl_CoA->Smad2_Acetylation EMT Epithelial- Mesenchymal Transition Smad2_Acetylation->EMT Metastasis Metastasis EMT->Metastasis

Caption: Pro-metastatic signaling cascade initiated by ACC phosphorylation in breast cancer.

G cluster_2 Experimental Workflow for In Vivo Metastasis Study Cell_Culture 1. Culture Cancer Cells Injection 2. Inject Cells into Mice (e.g., Tail Vein) Cell_Culture->Injection Treatment 3. Administer Treatment (e.g., ACC Inhibitor) Injection->Treatment Monitoring 4. Monitor Tumor Growth and Metastasis Treatment->Monitoring Analysis 5. Euthanize and Analyze Metastatic Burden Monitoring->Analysis

Caption: A generalized workflow for an in vivo metastasis experiment.

Conclusion and Future Directions

The relationship between Cisplatin, ACC phosphorylation, and cancer metastasis is intricate and highly context-dependent. While "this compound" is not a standard term, the underlying concept of Cisplatin influencing ACC activity is a valid and important area of cancer research. In some cancers, such as breast cancer, the inhibition of ACC via phosphorylation can paradoxically promote metastasis by altering the metabolic landscape and activating pro-metastatic signaling pathways. In contrast, in other malignancies, inhibiting ACC shows therapeutic promise.

The interaction with Cisplatin adds another layer of complexity. Cisplatin-induced AMPK activation and subsequent ACC phosphorylation could be a double-edged sword. It may contribute to the cytotoxic effects of the drug by inhibiting anabolic pathways, but it could also potentially prime certain cancer cells for metastasis. Furthermore, the upregulation of ACC in Cisplatin-resistant cells suggests that targeting ACC could be a strategy to overcome resistance.

Future research should focus on:

  • Elucidating the precise molecular mechanisms that determine whether ACC inhibition is pro- or anti-metastatic in different tumor types.

  • Investigating the long-term consequences of Cisplatin-induced metabolic reprogramming on metastatic potential.

  • Developing and testing combination therapies that target both the primary tumor with agents like Cisplatin and the metabolic vulnerabilities of metastatic cells, potentially through ACC modulation.

A deeper understanding of the interplay between conventional chemotherapy and cancer cell metabolism will be crucial for the development of more effective anti-metastatic therapies.

References

An In-depth Technical Guide to cis-ACCP: A Potent Inhibitor of Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-ACCP, scientifically known as cis-2-Aminocyclohexylcarbamoylphosphonic acid, is a synthetic compound that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and chronic inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.

Chemical Structure and Identifiers

The precise chemical structure of this compound is crucial for understanding its biological activity and for the design of related compounds.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

IdentifierValue
Full Chemical Name cis-2-Aminocyclohexylcarbamoylphosphonic acid
Abbreviation This compound
CAS Number 777075-44-2
Molecular Formula C7H15N2O4P

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 222.18 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Biological Activity and Mechanism of Action

This compound is a reversible and competitive inhibitor of matrix metalloproteinases MMP-2 and MMP-9.[1] These enzymes, also known as gelatinase A and gelatinase B respectively, are zinc-dependent endopeptidases that play a critical role in the breakdown of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. The overexpression and unregulated activity of MMP-2 and MMP-9 are strongly associated with the progression of various cancers, facilitating tumor growth, invasion, and the formation of metastases.

The inhibitory activity of this compound against these key enzymes makes it a promising candidate for therapeutic intervention in oncology and other diseases characterized by excessive matrix degradation.

Table 3: Inhibitory Activity of this compound

TargetIC50
MMP-2 4 µM
MMP-9 20 µM

Signaling Pathways

The activity of MMP-2 and MMP-9 is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic application of MMP inhibitors like this compound.

MMP-2 Signaling Pathway

The expression and activation of MMP-2 are controlled by a variety of signaling cascades, often initiated by growth factors and cytokines. Key pathways involved include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These pathways converge on transcription factors that regulate the expression of the MMP-2 gene.

MMP2_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K MAPK_cascade MAPK Cascade (e.g., ERK, p38) RTK->MAPK_cascade Akt Akt PI3K->Akt Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Akt->Transcription_Factors MAPK_cascade->Transcription_Factors MMP2_gene MMP-2 Gene Expression Transcription_Factors->MMP2_gene MMP2_protein Pro-MMP-2 (Inactive) MMP2_gene->MMP2_protein Active_MMP2 Active MMP-2 MMP2_protein->Active_MMP2 Activation ECM_degradation ECM Degradation Active_MMP2->ECM_degradation cis_ACCP This compound cis_ACCP->Active_MMP2 Inhibition

Caption: Simplified MMP-2 signaling pathway and the point of intervention for this compound.

MMP-9 Signaling Pathway

Similar to MMP-2, the regulation of MMP-9 involves a network of signaling pathways activated by inflammatory cytokines, growth factors, and other stimuli. The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways are particularly important in controlling MMP-9 gene expression.

MMP9_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_cascade MAPK Cascade (e.g., JNK, p38) Receptor->MAPK_cascade NFkB NF-κB IKK->NFkB MMP9_gene MMP-9 Gene Expression NFkB->MMP9_gene AP1 AP-1 MAPK_cascade->AP1 AP1->MMP9_gene MMP9_protein Pro-MMP-9 (Inactive) MMP9_gene->MMP9_protein Active_MMP9 Active MMP-9 MMP9_protein->Active_MMP9 Activation ECM_degradation ECM Degradation Active_MMP9->ECM_degradation cis_ACCP This compound cis_ACCP->Active_MMP9 Inhibition MMP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MMP-2 or MMP-9 enzyme - Assay Buffer - Fluorogenic Substrate - this compound (test inhibitor) - Control Inhibitor start->prepare_reagents dispense_inhibitor Dispense this compound and Controls into Microplate Wells prepare_reagents->dispense_inhibitor add_enzyme Add MMP Enzyme to Wells (except substrate control) dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Fluorogenic Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (e.g., every 1-2 minutes for 30-60 min) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate initial reaction rates - Determine % inhibition - Calculate IC50 value measure_fluorescence->data_analysis end End data_analysis->end

References

Preclinical Profile of cis-Diamminedichloridoplatinum(II) (cis-ACCP) in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for cis-diamminedichloridoplatinum(II), commonly known as cisplatin or cis-ACCP. The document summarizes key quantitative data from in vitro and in vivo studies, details common experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from preclinical oncology studies of cisplatin, facilitating a comparative analysis of its activity across different cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Cisplatin (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, demonstrates the cytotoxic effects of cisplatin across a range of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration[1].

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Lung Carcinoma484.97 ± 0.32[2]
A2780SOvarian CancerNot Specified1.53[3]
A2780CP70Ovarian Cancer (Cisplatin-Resistant)Not Specified10.39[3]
SCC25Oral Cancer2457.94[4]
SCC25Oral Cancer4832.93[4]
HeLaCervical Cancer48Varies widely[1]
HepG2Liver Cancer48 / 72Varies widely[1]
MCF-7Breast Cancer48 / 72Varies widely[1]
Table 2: In Vivo Efficacy of Cisplatin (Tumor Growth Inhibition)

The following table summarizes the in vivo anti-tumor efficacy of cisplatin in various xenograft models. Tumor growth inhibition is a key indicator of a compound's potential therapeutic effect.

Cancer TypeAnimal ModelCisplatin Dosage and ScheduleTumor Growth Inhibition (%)Reference
Oral CancerMurine Model5, 10, or 20 mg/kg (gavage)Dose-dependent inhibition[4]
Ovarian CancerNude MiceNot Specified~57% (vs. PBS)[3]
Lung Carcinoma (KRAS wt)Nude Mice5 mg/kg (IV), 3 times every 7 daysSignificant reduction (T/C ratio of 36% at day 45)[5]
Lung Carcinoma (KRAS G12C)Nude Mice5 mg/kg (IV), 3 times every 7 daysLess effective (T/C of 66% at day 45)[5]
Mammary TumorsAnimal Model5 mg/kg (bolus injection)Investigated[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the preclinical evaluation of cisplatin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Addition: Add 10 µL of the MTT Reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

In Vivo Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.

Protocol:

  • Cell Preparation: Culture human cancer cells (e.g., A549, NIH:OVAR-3, ME-180) in appropriate media.

  • Animal Model: Use female SCID mice aged 6–8 weeks.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of 2-6 million cancer cells in approximately 100 µL of culture solution into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).

  • Treatment Administration: Administer cisplatin (e.g., 2.0-7.5 mg/kg) via intraperitoneal or intravenous injection according to the desired dosing schedule (e.g., every other day for a specified number of treatments).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or if other humane endpoints are met, and collect tumors for further analysis.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the preclinical study of cisplatin.

Cisplatin Cellular Uptake and DNA Damage Pathway

This diagram illustrates the primary mechanism of cisplatin's action, from cellular entry to the induction of DNA damage.

cisplatin_mechanism Cisplatin Cellular Uptake and DNA Damage Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Passive Diffusion & Active Transport Aquated_Cisplatin Aquated Cisplatin Cisplatin_int->Aquated_Cisplatin Hydrolysis DNA_Adducts DNA Adducts (Intrastrand and Interstrand Crosslinks) Aquated_Cisplatin->DNA_Adducts Binds to DNA DNA_Replication_Block DNA Replication Block DNA_Adducts->DNA_Replication_Block

Cisplatin's entry into the cell and subsequent DNA damage.
Cisplatin-Induced Apoptosis Signaling Pathway

This diagram outlines the signaling cascade initiated by cisplatin-induced DNA damage, leading to programmed cell death (apoptosis).

cisplatin_apoptosis Cisplatin-Induced Apoptosis Signaling Pathway DNA_Damage Cisplatin-Induced DNA Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

The apoptotic cascade triggered by cisplatin.
Experimental Workflow for Assessing Cisplatin Resistance

This diagram illustrates a typical experimental workflow to investigate mechanisms of cisplatin resistance in cancer cells.

cisplatin_resistance_workflow Experimental Workflow for Cisplatin Resistance Studies Cell_Line_Selection Select Parental Cancer Cell Line Dose_Escalation Chronic Exposure to Increasing Cisplatin Doses Cell_Line_Selection->Dose_Escalation Resistant_Line_Establishment Establishment of Cisplatin-Resistant Cell Line Dose_Escalation->Resistant_Line_Establishment Resistance_Characterization Characterization of Resistance Resistant_Line_Establishment->Resistance_Characterization IC50_Determination IC50 Determination (MTT Assay) Resistance_Characterization->IC50_Determination Uptake_Efflux_Assays Cellular Uptake/Efflux Assays Resistance_Characterization->Uptake_Efflux_Assays DNA_Repair_Analysis DNA Repair Pathway Analysis Resistance_Characterization->DNA_Repair_Analysis Apoptosis_Assays Apoptosis Assays (e.g., Annexin V) Resistance_Characterization->Apoptosis_Assays

A workflow for studying cisplatin resistance mechanisms.

References

Unraveling the Pharmacodynamics of cis-ACCP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacodynamics of cis-1-Aminocyclopentane-1,3-dicarboxylic acid (cis-ACPD), a conformationally restricted analog of glutamate. The user's query for "cis-ACCP" has been interpreted as a likely reference to cis-ACPD, a compound extensively studied for its interactions with excitatory amino acid receptors. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Pharmacodynamic Profile

Cis-ACPD exhibits a dual agonist activity, primarily targeting two distinct classes of glutamate receptors:

  • N-methyl-D-aspartate (NMDA) Receptors: Cis-ACPD acts as a potent agonist at the NMDA receptor, an ionotropic glutamate receptor.[1][2]

  • Group II Metabotropic Glutamate Receptors (mGluRs): It also serves as a selective agonist for group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors.

This dual activity makes cis-ACPD a valuable research tool for dissecting the physiological and pathological roles of these receptor systems.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and affinity of cis-ACPD at its primary targets. These values have been compiled from various studies to provide a comparative overview.

Receptor TargetParameterValue (µM)SpeciesAssay Type
NMDA Receptor IC503.3RatRadioligand Binding ([³H]CGS-19755 displacement)
mGluR2 EC5013-Phosphoinositide Hydrolysis
mGluR4 EC5050-Phosphoinositide Hydrolysis
mGluR1 EC50>300-Phosphoinositide Hydrolysis
mGluR5 EC50>300-Phosphoinositide Hydrolysis

Note: IC50 (half-maximal inhibitory concentration) in this context reflects the concentration of cis-ACPD required to displace 50% of the radioligand from the NMDA receptor. EC50 (half-maximal effective concentration) represents the concentration of cis-ACPD that elicits 50% of the maximal response in a functional assay.

Signaling Pathways

Cis-ACPD initiates distinct downstream signaling cascades through its interaction with NMDA receptors and group II mGluRs.

NMDA Receptor Signaling

Activation of NMDA receptors by cis-ACPD leads to the opening of the ion channel, resulting in an influx of Ca²⁺ into the neuron.[3] This increase in intracellular calcium triggers a cascade of downstream signaling events.

NMDA_Signaling cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening cis_ACPD cis-ACPD cis_ACPD->NMDA_R Agonist Binding Calmodulin Calmodulin Ca_influx->Calmodulin Activation CaMKII CaMKII Calmodulin->CaMKII Activation MAPK MAPK CaMKII->MAPK Activation CREB CREB MAPK->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulation

NMDA Receptor Signaling Pathway

Group II mGluR Signaling

As a group II mGluR agonist, cis-ACPD activates Gαi/o-coupled proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

mGluR_Signaling cluster_membrane Cell Membrane mGluR2_3 Group II mGluR (mGluR2/3) Gi_Go Gαi/o Protein mGluR2_3->Gi_Go Activation cis_ACPD cis-ACPD cis_ACPD->mGluR2_3 Agonist Binding AC Adenylyl Cyclase Gi_Go->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Reduced Activation Downstream Modulation of Ion Channels & Neurotransmitter Release PKA->Downstream

Group II mGluR Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of cis-ACPD are provided below.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of cis-ACPD for the NMDA receptor using [³H]CGS-19755 as the radioligand.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection and Analysis Tissue_Homogenization 1. Homogenize rat brain tissue in ice-cold buffer Centrifugation1 2. Centrifuge at low speed to remove nuclei and debris Tissue_Homogenization->Centrifugation1 Centrifugation2 3. Centrifuge supernatant at high speed to pellet membranes Centrifugation1->Centrifugation2 Resuspension 4. Wash and resuspend membrane pellet in assay buffer Centrifugation2->Resuspension Incubation 5. Incubate membranes with [³H]CGS-19755 and varying concentrations of cis-ACPD Resuspension->Incubation Filtration 6. Terminate incubation by rapid filtration over glass fiber filters Incubation->Filtration Washing 7. Wash filters to remove unbound radioligand Filtration->Washing Scintillation 8. Measure radioactivity on filters using liquid scintillation counting Washing->Scintillation Analysis 9. Analyze data to determine IC50 value for cis-ACPD Scintillation->Analysis

Radioligand Binding Assay Workflow

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • [³H]CGS-19755 (specific activity ~50-80 Ci/mmol)

  • cis-ACPD

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Homogenizer, centrifuges, filtration manifold, liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled NMDA antagonist (for non-specific binding).

      • 50 µL of varying concentrations of cis-ACPD.

      • 50 µL of [³H]CGS-19755 (final concentration ~1-5 nM).

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the cis-ACPD concentration.

    • Determine the IC50 value using non-linear regression analysis.

Phosphoinositide Hydrolysis Assay for mGluR Activity

This protocol outlines a method to measure the functional activity of cis-ACPD at group II mGluRs by quantifying the accumulation of inositol phosphates.

Materials:

  • Primary neuronal cultures or cell lines expressing the target mGluR.

  • [³H]myo-inositol

  • Krebs-Ringer buffer (supplemented with glucose and CaCl₂)

  • LiCl

  • cis-ACPD

  • Perchloric acid

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

Procedure:

  • Cell Labeling:

    • Plate cells and allow them to adhere.

    • Incubate the cells with medium containing [³H]myo-inositol (0.5-1 µCi/mL) for 24-48 hours to label the membrane phosphoinositides.

  • Assay:

    • Wash the labeled cells with Krebs-Ringer buffer.

    • Pre-incubate the cells with Krebs-Ringer buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with varying concentrations of cis-ACPD for 45-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 20 minutes.

    • Neutralize the extracts with KOH.

    • Centrifuge to pellet the precipitate.

  • Separation and Quantification:

    • Apply the supernatant to Dowex AG1-X8 columns.

    • Wash the columns with water to remove free inositol.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Add the eluate to scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the cis-ACPD concentration.

    • Determine the EC50 value using non-linear regression analysis.

This technical guide provides a foundational understanding of the pharmacodynamics of cis-ACPD. The detailed protocols and pathway diagrams serve as a resource for researchers designing and interpreting experiments with this compound. Further investigation into the in vivo effects and therapeutic potential of cis-ACPD is an active area of research.

References

Methodological & Application

Application Notes and Protocols: In Vitro MMP-2 Inhibition Assay Using cis-ACCP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[2] However, its dysregulation is implicated in various pathologies, including tumor invasion, metastasis, and cardiovascular diseases.[2][3] The activity of MMP-2 is tightly regulated, and its activation from the pro-enzyme (pro-MMP-2) form is a critical control point.[3] Given its role in disease progression, MMP-2 has emerged as a significant therapeutic target for the development of novel inhibitors.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) against human MMP-2. This compound is a known selective inhibitor of MMP-2. The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-2, resulting in a quantifiable increase in fluorescence. This method is suitable for screening potential MMP-2 inhibitors and characterizing their potency.

Principle of the Assay

The MMP-2 inhibition assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a sequence specifically recognized and cleaved by MMP-2, is used.[4] In its intact state, the fluorescence of a donor fluorophore on the peptide is quenched by a nearby acceptor moiety.[5] Upon enzymatic cleavage by active MMP-2, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5] The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. The inhibitory effect can be quantified by measuring the fluorescence at different inhibitor concentrations.

Materials and Reagents

ReagentSupplierCatalog Number
Recombinant Human Pro-MMP-2Sigma-AldrichM9070 or equivalent
This compoundMedChemExpressHY-101435 or equivalent
Fluorogenic MMP-2 SubstrateAnaSpec, Inc.AS-60560 or equivalent
p-Aminophenylmercuric Acetate (APMA)Sigma-AldrichA9563 or equivalent
NNGH (Control Inhibitor)Abcamab142189 or equivalent
Tris-HClSigma-AldrichT5941 or equivalent
CaCl₂Sigma-AldrichC1016 or equivalent
ZnSO₄Sigma-AldrichZ0251 or equivalent
Brij-35Sigma-AldrichB4184 or equivalent
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418 or equivalent
96-well black, flat-bottom microplateCorning3603 or equivalent
Deionized Water------

Experimental Protocols

Reagent Preparation

a. Assay Buffer (50 mM Tris, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5)

  • Dissolve the appropriate amounts of Tris-HCl, CaCl₂, and ZnSO₄ in deionized water.

  • Add Brij-35 to a final concentration of 0.01% (w/v).

  • Adjust the pH to 7.5 with 1 M HCl.

  • Filter sterilize the buffer and store at 4°C.

b. Pro-MMP-2 Activation

  • Reconstitute lyophilized pro-MMP-2 in Assay Buffer to a stock concentration of 100 µg/mL.

  • Prepare a 10 mM stock solution of p-aminophenylmercuric acetate (APMA) in DMSO.

  • To activate pro-MMP-2, dilute the APMA stock solution into the pro-MMP-2 solution to a final APMA concentration of 1 mM.

  • Incubate the mixture for 1 hour at 37°C to allow for the conversion of pro-MMP-2 to its active form.

  • After activation, dilute the active MMP-2 enzyme to the desired working concentration with Assay Buffer.

c. Fluorogenic MMP-2 Substrate

  • Dissolve the fluorogenic MMP-2 substrate in DMSO to create a 1 mM stock solution.

  • Protect the stock solution from light and store it at -20°C.

  • On the day of the experiment, dilute the stock solution to a working concentration of 10 µM in Assay Buffer.

d. This compound and Control Inhibitor Preparation

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1 mM stock solution of the control inhibitor, NNGH, in DMSO.

  • Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells remains below 1% to avoid solvent effects.

MMP-2 Inhibition Assay Protocol
  • Plate Setup: Add the following reagents to the wells of a 96-well black microplate in the order specified:

    • Blank (Substrate only): 50 µL of Assay Buffer.

    • Control (Enzyme activity): 25 µL of Assay Buffer and 25 µL of diluted active MMP-2.

    • Inhibitor Wells: 25 µL of the diluted this compound solutions and 25 µL of diluted active MMP-2.

    • Positive Control Inhibitor: 25 µL of diluted NNGH and 25 µL of diluted active MMP-2.

  • Pre-incubation: Gently tap the plate to mix the contents and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the 10 µM MMP-2 substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm (these wavelengths may vary depending on the specific fluorogenic substrate used).

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Control Well - Rate of Blank Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of MMP-2 activity.

Data Presentation

Table 1: Kinetic Parameters for MMP-2 Inhibition
InhibitorIC₅₀ (µM)Inhibition TypeEffect on VmaxEffect on Km
This compound~4.0[6]Non-competitive (Hypothesized)DecreaseNo change
NNGH (Control)VariableCompetitiveNo changeIncrease

Note: The inhibition type for this compound is hypothesized based on common mechanisms for similar inhibitors. Experimental determination of the inhibition type would require further kinetic studies.

Table 2: Representative Data for this compound Inhibition of MMP-2
This compound (µM)Log [this compound]Average Rate (RFU/min)% Inhibition
0 (Control)-5000
0.1-1.04804
0.5-0.342515
1.00.037525
5.00.724052
10.01.015070
50.01.75589
100.02.02595

Visualizations

MMP-2 Activation and Inhibition Pathway

MMP2_Pathway Pro_MMP2 Pro-MMP-2 (Inactive) Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation APMA APMA ECM Extracellular Matrix (e.g., Type IV Collagen) Active_MMP2->ECM Cleavage APMA->Pro_MMP2 Degraded_ECM Degraded ECM ECM->Degraded_ECM cis_ACCP This compound cis_ACCP->Active_MMP2 Inhibition

Caption: Workflow of pro-MMP-2 activation, substrate cleavage, and inhibition by this compound.

Experimental Workflow for MMP-2 Inhibition Assay

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep_reagents activate_mmp2 Activate Pro-MMP-2 with APMA (1 hr @ 37°C) prep_reagents->activate_mmp2 plate_setup Plate Setup in 96-well Plate (Enzyme + Inhibitor) activate_mmp2->plate_setup pre_incubate Pre-incubate (15 min @ 37°C) plate_setup->pre_incubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex/Em ~328/393 nm) add_substrate->read_fluorescence analyze_data Data Analysis (Calculate % Inhibition and IC₅₀) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for the in vitro MMP-2 inhibition assay.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the inhibitory potential of this compound against MMP-2. The described fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of MMP-2 inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, contributing to the discovery and development of novel therapeutics targeting MMP-2 for the treatment of various diseases.

References

Application Notes and Protocols for cis-ACCP in a Mouse Model of Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis remains a primary challenge in cancer therapy, driving the majority of cancer-related mortalities. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of research. cis-ACCP is an investigational platinum-based compound designed to exert potent anti-tumor and anti-metastatic effects. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical mouse model of breast cancer metastasis.

This compound is hypothesized to function through a dual mechanism of action: inducing DNA damage in cancer cells, similar to cisplatin, and inhibiting key processes in the metastatic cascade, such as cell migration and invasion. This document will guide researchers through the experimental workflow, from establishing a metastatic mouse model to evaluating the efficacy of this compound.

Preclinical Evaluation of this compound in a Murine Metastasis Model

This section outlines the essential steps for assessing the anti-metastatic potential of this compound in a well-established preclinical model.

Experimental Workflow

The overall experimental design involves the generation of primary tumors that spontaneously metastasize, followed by treatment with this compound and subsequent evaluation of metastatic burden.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture Cell Culture (e.g., 4T1-Luc) implantation Orthotopic Implantation in Mammary Fat Pad cell_culture->implantation tumor_growth Primary Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment imaging In Vivo Bioluminescence Imaging (BLI) treatment->imaging resection Primary Tumor Resection imaging->resection metastasis_monitoring Metastasis Monitoring (BLI) resection->metastasis_monitoring histology Ex Vivo Analysis: Histology & IHC metastasis_monitoring->histology signaling_pathway cluster_tgf TGF-β Signaling cluster_emt EMT & Metastasis TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD SMAD4 SMAD4 SMAD->SMAD4 EMT Epithelial-to-Mesenchymal Transition (EMT) SMAD4->EMT Transcription of EMT genes Migration Cell Migration & Invasion EMT->Migration Metastasis Metastasis Migration->Metastasis cis_ACCP This compound cis_ACCP->SMAD Inhibition

Application Notes and Protocols for Preparing Cisplatin Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "cis-ACCP" is not standard in publicly available scientific literature. This document assumes the user is referring to cis-diamminedichloroplatinum(II), commonly known as Cisplatin , a widely used platinum-based chemotherapeutic agent in cancer research.

Application Notes

Introduction to Cisplatin

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, employed in the treatment of numerous solid tumors including ovarian, testicular, bladder, lung, and head and neck cancers.[1] Its efficacy lies in its ability to induce cytotoxicity in rapidly dividing cancer cells. In the laboratory setting, Cisplatin serves as a reference compound for assessing the efficacy of new anti-cancer drug candidates and for studying mechanisms of drug resistance.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1] After entering the cell, the chloride ligands of Cisplatin are slowly displaced by water molecules in the low-chloride intracellular environment, creating a highly reactive, positively charged platinum complex. This aquated species readily binds to DNA, forming various adducts. The most significant of these are 1,2-intrastrand cross-links between adjacent purine bases, primarily guanine residues.[1][2]

These DNA adducts distort the double helix structure, which interferes with critical cellular processes like DNA replication and transcription.[2][3] The resulting DNA damage triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards programmed cell death, or apoptosis.[3] Cisplatin-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of cell death.[1][4]

cisplatin_pathway cluster_cell Cancer Cell cisplatin Cisplatin uptake Cellular Uptake (e.g., CTR1) cisplatin->uptake Passive diffusion & active transport activated_cis Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ [Pt(NH3)2(H2O)2]2+ uptake->activated_cis Hydrolysis (low Cl- conc.) dna Nuclear DNA activated_cis->dna adducts DNA Adducts (Intra/Inter-strand Crosslinks) dna->adducts Covalent Binding dna_damage DNA Damage (Replication/Transcription Block) adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest (G1, S, G2/M) dna_damage->cell_cycle_arrest mitochondria Mitochondrial Pathway (Intrinsic) dna_damage->mitochondria death_receptor Death Receptor Pathway (Extrinsic) dna_damage->death_receptor apoptosis Apoptosis cell_cycle_arrest->apoptosis If repair fails caspases Caspase Activation mitochondria->caspases death_receptor->caspases caspases->apoptosis experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay prep_stock Prepare Cisplatin Stock in 0.9% NaCl (Protocol 1) seed_plate Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) prep_cells Culture & Harvest Cells count_cells Count Viable Cells (e.g., Trypan Blue) prep_cells->count_cells count_cells->seed_plate incubate_24h Incubate Plate (24h) for cell adherence seed_plate->incubate_24h prepare_dilutions Prepare Serial Dilutions of Cisplatin in Media incubate_24h->prepare_dilutions treat_cells Add Cisplatin Dilutions to appropriate wells prepare_dilutions->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 24, 48, or 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate (2-4h, 37°C) for Formazan Formation add_mtt->incubate_mtt solubilize Remove Media & Add Solubilization Solution (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance

References

Application Notes & Protocols for Testing the Efficacy of cis-ACCP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of cis-ACCP, a potential novel platinum-based anti-cancer compound. The protocols outlined below are established methods for assessing the cytotoxic and mechanistic effects of anti-cancer agents.

Introduction to this compound Efficacy Testing

This compound is a novel compound with a potential anti-neoplastic activity. As a presumed platinum-based agent, its mechanism of action is hypothesized to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. These protocols are designed to rigorously test this hypothesis and quantify the efficacy of this compound in vitro.

The following sections detail the experimental workflows and specific protocols for assessing cell viability, induction of apoptosis, and effects on the cell cycle. Data should be meticulously recorded and analyzed to determine the therapeutic potential of this compound.

Experimental Workflow

The overall workflow for testing the efficacy of this compound is a multi-step process, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.

Experimental Workflow for this compound Efficacy Testing cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Data Interpretation A Cell Line Selection & Culture B Dose-Response & Time-Course Cell Viability Assays (MTT/CCK-8) A->B C IC50 Determination B->C D Apoptosis Assays (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining & Flow Cytometry) C->E F Western Blot Analysis (DNA Damage & Apoptosis Markers) C->F G Quantitative Data Summary D->G E->G F->G H Pathway Analysis G->H I Efficacy Conclusion H->I

Caption: Workflow for this compound efficacy testing.

Data Presentation

Quantitative data from each experiment should be summarized in the following tables for clear comparison and analysis.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatment Duration (hrs)IC50 of this compound (µM)IC50 of Control Drug (e.g., Cisplatin) (µM)
24
48
72
24
48
72

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Cell LineTreatment (Concentration, Time)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Control (Vehicle)
This compound (IC50)
This compound (2x IC50)
Control Drug (IC50)

Table 3: Cell Cycle Analysis

Cell LineTreatment (Concentration, Time)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)
This compound (IC50)
This compound (2x IC50)
Control Drug (IC50)

Table 4: Western Blot Analysis (Relative Protein Expression)

Target ProteinTreatment (Concentration, Time)Fold Change vs. Control (Normalized to Loading Control)
γ-H2AXThis compound (IC50)
Cleaved Caspase-3This compound (IC50)
Cleaved PARPThis compound (IC50)
p53This compound (IC50)
p21This compound (IC50)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]

  • Analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]

Western Blot Analysis

This protocol detects changes in the expression of key proteins involved in DNA damage and apoptosis signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-cleaved PARP, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.[6]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathway Visualization

The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of platinum-based drugs like cisplatin.[7]

Proposed Signaling Pathway of this compound cluster_0 Cellular Entry & DNA Damage cluster_1 DNA Damage Response cluster_2 Cell Cycle Arrest cluster_3 Apoptosis Induction A This compound (extracellular) B This compound (intracellular) A->B C DNA Adduct Formation B->C D DNA Damage C->D E ATM/ATR Activation D->E F p53 Phosphorylation & Stabilization E->F G p21 Upregulation F->G J Bax/Bak Activation F->J H CDK Inhibition G->H I G2/M Arrest H->I K Mitochondrial Outer Membrane Permeabilization J->K L Cytochrome c Release K->L M Apoptosome Formation L->M N Caspase-9 Activation M->N O Caspase-3 Activation N->O P PARP Cleavage O->P Q Apoptosis P->Q

Caption: Proposed this compound signaling pathway.

References

Application Notes and Protocols for the Measurement of cis-Amino-Cyclic Carboxylic Acid Analogs in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise measurement of cyclic amino acid analogs in biological matrices is critical for understanding their pharmacokinetic profiles, target engagement, and overall therapeutic efficacy. This document provides detailed methodologies for the quantification of a representative cis-configured cyclic amino acid analog, cis-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a well-characterized agonist of metabotropic glutamate receptors. The principles and protocols described herein can be adapted for the analysis of other similar cyclic amino acid derivatives.

The following sections detail protocols for sample preparation from various biological matrices, quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Quantitative data from analytical methods are crucial for assessing the performance and suitability of an assay. The following table summarizes typical performance characteristics for the HPLC-based quantification of cis-ACPD in a biological matrix like plasma.

ParameterValueUnitNotes
Linearity Range0.1 - 50µg/mL
Limit of Detection (LOD)0.03µg/mLSignal-to-Noise Ratio > 3
Limit of Quantification (LOQ)0.1µg/mLSignal-to-Noise Ratio > 10
Intra-day Precision (%RSD)< 5%n=6 at three concentrations
Inter-day Precision (%RSD)< 8%n=6 over three days
Recovery92 - 105%
Stability (Freeze-Thaw)> 90%After 3 cycles
Stability (Short-term)> 95%24 hours at room temperature

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma, Urine, Cerebrospinal Fluid)

This protocol describes the extraction of cyclic amino acid analogs from biological fluids prior to analysis. Protein precipitation is a common and effective method for removing interfering macromolecules.

Materials:

  • Biological fluid sample (e.g., plasma, urine, CSF)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar, non-endogenous cyclic amino acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube for derivatization or direct injection if using LC-MS.

Protocol 2: Quantification by HPLC with Fluorescence Detection

This protocol details the derivatization and chromatographic separation of the analyte for quantification. Pre-column derivatization with a fluorogenic reagent is necessary for sensitive detection of amino acids.

Materials:

  • Sample extract from Protocol 1

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) with 2-mercaptoethanol, or 9-fluorenylmethyl chloroformate (FMOC))

  • Borate buffer (pH 9.5)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Derivatization:

    • To 50 µL of the sample extract, add 150 µL of borate buffer (pH 9.5).

    • Add 50 µL of the OPA/2-mercaptoethanol reagent.

    • Vortex and let the reaction proceed for 2 minutes at room temperature.

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the HPLC system.

    • Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8) with 5% Tetrahydrofuran.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B (linear gradient)

      • 20-25 min: 50% B

      • 25-26 min: 50-10% B

      • 26-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

  • Quantification: Construct a calibration curve using standards of known concentrations and normalize to the internal standard.

Visualizations

Signaling Pathway of a Metabotropic Glutamate Receptor Agonist

The following diagram illustrates the canonical signaling pathway activated by an agonist like cis-ACPD at a group I metabotropic glutamate receptor (mGluR).

mGluR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR mGluR1/5 Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACPD cis-ACPD ACPD->mGluR Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (ice-cold ACN) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (e.g., OPA) Supernatant->Derivatize HPLC HPLC Separation (C18 Column) Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Application Notes and Protocols for Platinum-Based Compounds in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of platinum-based compounds, with a primary focus on cisplatin, in three-dimensional (3D) tumor spheroid models. The protocols and data presented herein are curated to facilitate the assessment of anti-cancer efficacy and the elucidation of underlying mechanisms of action in a physiologically relevant in vitro setting.

Introduction to Platinum-Based Compounds and 3D Tumor Spheroids

Cisplatin (cis-diamminedichloroplatinum(II)) and its analogues, such as carboplatin (cis-diammine-1,1-cyclobutanedicarboxylatoplatinum(II)), are potent chemotherapeutic agents widely used in the treatment of various solid tumors.[1] Their primary mechanism of action involves binding to nuclear DNA, which leads to the formation of DNA adducts. This damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]

Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[2][3] These models exhibit gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of anti-cancer drugs.[2][3]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of cisplatin on various 3D tumor spheroid models. This data is essential for comparative analysis and for guiding experimental design.

Table 1: Effect of Cisplatin on Spheroid Diameter

Cell LineCisplatin Concentration (µM)Observation Period (hours)Change in Spheroid Diameter (µm)Reference
HeLa500-12 (shrinkage), then slow growth to 24+9[2]
HeLa1000-12 (shrinkage), then constant+16[2]
A5495040-173[2]
A54910040-198[2]
293T5096-56[2]
293T10096-23[2]

Table 2: General Cytotoxicity Observations

Cell LineCisplatin Concentration (µM)Key ObservationsReference
HeLa, A549, SH-SY5Y, U-2OS50ATP generation blocked after 24 hours; visible cytotoxicity after 4 days. Cells die from the periphery towards the core.[2][3]
293T50Partial blockage of ATP generation after 24 hours; incomplete cell death, suggesting potential resistance.[2][3]

Signaling Pathways in 3D Spheroid Models

Cisplatin induces apoptosis through a complex network of signaling pathways. Understanding these pathways is critical for identifying potential resistance mechanisms and for developing combination therapies. The primary pathways activated by cisplatin-induced DNA damage are the intrinsic and extrinsic apoptotic pathways.

Apoptotic Signaling Pathway Induced by Cisplatin

The diagram below illustrates the key signaling events initiated by cisplatin in cancer cells.

cisplatin_pathway cluster_extracellular cluster_cellular cluster_cytoplasm Cytoplasm cisplatin Cisplatin DNA Nuclear DNA cisplatin->DNA DNA_damage DNA Damage DNA->DNA_damage p53 p53 Activation DNA_damage->p53 JNK JNK Activation DNA_damage->JNK Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis FasL FasL Upregulation JNK->FasL DISC DISC Formation (FADD, Caspase-8) FasL->DISC DISC->Caspase_3

Cisplatin-induced apoptotic signaling pathway.

Experimental Protocols

The following protocols provide a framework for studying the effects of platinum-based compounds on 3D tumor spheroids.

Protocol for 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes a common method for generating uniform spheroids.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Wash cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete medium and perform a cell count to determine cell concentration and viability.

  • Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well, to be optimized for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator. Spheroids will typically form within 24-72 hours.

Protocol for Cytotoxicity Assay in 3D Spheroids

This protocol details how to assess the effect of a compound on spheroid viability.

Materials:

  • Pre-formed 3D tumor spheroids in a 96-well ULA plate

  • Cisplatin or other platinum-based compounds

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of the platinum compound in complete medium at 2X the final desired concentrations.

  • Carefully remove 50 µL of medium from each well containing a spheroid.

  • Add 50 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the application of a test compound in 3D tumor spheroid models.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 2D Cell Culture spheroid_formation 3D Spheroid Formation cell_culture->spheroid_formation compound_treatment Compound Treatment (e.g., cis-ACCP) spheroid_formation->compound_treatment viability_assay Viability/Cytotoxicity Assay (e.g., ATP Assay) compound_treatment->viability_assay imaging Imaging & Morphological Analysis (Spheroid Size) compound_treatment->imaging molecular_analysis Molecular Analysis (Western Blot, qPCR) compound_treatment->molecular_analysis data_analysis Data Analysis & Visualization viability_assay->data_analysis imaging->data_analysis molecular_analysis->data_analysis conclusion Conclusion & Further Studies data_analysis->conclusion

General experimental workflow.

Conclusion

The use of 3D tumor spheroid models provides a more predictive and clinically relevant platform for the evaluation of platinum-based anti-cancer drugs like cisplatin. The protocols and data presented in these application notes offer a foundational guide for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of drug efficacy and the development of more effective cancer therapies.

References

Application Notes and Protocols: Cisplatin-Based Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of cisplatin in combination with other chemotherapeutic agents. The protocols outlined below are intended for research purposes to evaluate the efficacy and mechanisms of cisplatin-based combination therapies in preclinical models.

Introduction

Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for a variety of solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] To enhance its therapeutic efficacy and overcome mechanisms of resistance, cisplatin is frequently administered in combination with other cytotoxic drugs.[3] This document details common cisplatin combination regimens, summarizes relevant clinical and preclinical data, and provides protocols for key experimental assays.

Common Cisplatin Combination Regimens

Cisplatin is often combined with taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin/Adriamycin), and alkylating agents (e.g., cyclophosphamide). The choice of combination therapy depends on the cancer type and treatment setting.

Data Presentation: Efficacy of Cisplatin Combination Therapies

The following tables summarize quantitative data from clinical trials evaluating cisplatin-based combination therapies in different cancer types.

Table 1: Paclitaxel and Cisplatin (PC) Combination Therapy

Cancer TypeTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Median Overall Survival (OS)Citation
Advanced Gastric CancerPaclitaxel 175 mg/m² + Cisplatin 70 mg/m² every 3 weeks3726.5%8.9 months[3]
Advanced NSCLCPaclitaxel 175 mg/m² + Cisplatin 80 mg/m² every 3 weeks41426%8.1 months[4]
Advanced NSCLCWeekly Paclitaxel (starting at 40 mg/m²) + Cisplatin 80 mg/m² every 4 weeks3862.1%13.7 months[2]
Recurrent/Advanced Cervical CancerPaclitaxel + Cisplatin4746% (12% CR, 34% PR)10 months[5]

NSCLC: Non-Small Cell Lung Cancer; CR: Complete Response; PR: Partial Response

Table 2: Cyclophosphamide, Adriamycin (Doxorubicin), and Cisplatin (CAP) Combination Therapy

Cancer TypeTreatment RegimenComparison RegimenNumber of PatientsMedian Progression-Free IntervalMedian SurvivalCitation
Advanced Ovarian CancerCyclophosphamide, Adriamycin, Cisplatin (CAP)Cyclophosphamide, Adriamycin, Vincristine (CAV)83 (41 in CAP arm)14 months (CAP) vs. 10 months (CAV)24 months (CAP) vs. 15 months (CAV)[6]

Signaling Pathways in Cisplatin Combination Therapy

Cisplatin-induced DNA damage triggers a complex network of signaling pathways that determine the cell's fate. The two primary pathways leading to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Combination therapies can modulate these pathways to enhance cancer cell killing.

DNA Damage Response (DDR) and Apoptosis Induction

Cisplatin forms adducts with DNA, leading to the activation of the DNA Damage Response (DDR) pathway.[7][8] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream proteins, including p53.[9] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[7] The JNK/c-Jun pathway can also be activated by cisplatin-induced DNA damage, leading to the expression of pro-apoptotic genes.

cisplatin_dna_damage_response cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_Adducts Cisplatin-DNA Adducts DNA->DNA_Adducts ATM_ATR ATM / ATR Activation DNA_Adducts->ATM_ATR JNK JNK Activation DNA_Adducts->JNK p53 p53 Activation ATM_ATR->p53 DNA_Repair DNA Repair p53->DNA_Repair Successful Repair Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_Signal Pro-Apoptotic Gene Expression (e.g., Bax) p53->Apoptosis_Signal Irreparable Damage Mitochondrion Mitochondrion Apoptosis_Signal->Mitochondrion cJun c-Jun Activation JNK->cJun FasL FasL Expression cJun->FasL FasR Fas Receptor FasL->FasR Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation FasR->Caspase8 Caspase8->Caspase3 experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Hypothesis: Drug X enhances cisplatin efficacy in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo cytotoxicity Cytotoxicity Assay (e.g., MTT, PrestoBlue) xenograft Xenograft Mouse Model in_vivo->xenograft analysis Data Analysis and Mechanism Elucidation conclusion Conclusion on Combination Efficacy analysis->conclusion synergy Synergy Analysis (e.g., Chou-Talalay) cytotoxicity->synergy clonogenic Clonogenic Survival Assay synergy->clonogenic apoptosis Apoptosis Assay (e.g., Annexin V/PI) clonogenic->apoptosis western_blot Western Blot (Signaling Pathways) apoptosis->western_blot western_blot->analysis efficacy Tumor Growth Inhibition xenograft->efficacy pdx Patient-Derived Xenograft (PDX) (Optional) xenograft->pdx toxicity Toxicity Assessment (Body weight, etc.) efficacy->toxicity toxicity->analysis

References

Application Notes and Protocols for Assessing cis-ACCP Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of oral bioavailability is a critical step in the preclinical development of new chemical entities. Bioavailability, defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that influences dosing regimens and therapeutic efficacy. This document provides detailed application notes and protocols for conducting bioavailability studies of a novel compound, referred to herein as cis-ACCP, in rodent models such as rats and mice. These guidelines are intended for researchers, scientists, and drug development professionals.

Application Notes

Principle of Bioavailability Assessment

Absolute oral bioavailability (F%) is determined by comparing the plasma concentration-time profile of this compound following oral (PO) administration with the profile following intravenous (IV) administration. The IV dose is considered 100% bioavailable as it directly enters the systemic circulation. The comparison is made by calculating the area under the plasma concentration-time curve (AUC) for both routes of administration.

The formula for calculating absolute bioavailability is:

F (%) = (AUCPO* / AUCIV) × (DoseIV / Dose*PO) × 100

Where:

  • AUCPO is the area under the curve for oral administration.

  • AUCIV is the area under the curve for intravenous administration.

  • DosePO is the administered oral dose.

  • DoseIV is the administered intravenous dose.

Selection of Rodent Model

Both rats and mice are commonly used for pharmacokinetic studies.[1] The choice of species can depend on factors such as the amount of compound available, the required blood sample volumes, and established disease models. Sprague-Dawley or Wistar rats are frequently used, as are C57BL/6 or BALB/c mice.[1][2] It's important to note that pharmacokinetic parameters can differ between species.[3]

Study Design for a Typical Pharmacokinetic Study

A standard pharmacokinetic study to determine the bioavailability of this compound involves two administration routes: oral (PO) and intravenous (IV).[1]

  • Animal Groups: Animals are divided into two main groups, one for each route of administration. Typically, 3-5 animals are used per time point if composite sampling is performed, or fewer if serial sampling is possible (e.g., in rats with cannulation).[1]

  • Dosing: The IV dose is administered as a bolus or short infusion. The PO dose is typically administered via oral gavage. The formulation of the compound is critical and should be optimized to ensure solubility and stability.

  • Sample Collection: Blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. For IV administration, typical time points might be 5, 15, 30, 60, 120, and 240 minutes. For PO administration, time points could include 15, 30, 60, 120, 240, and 360 minutes.[1][2]

  • Bioanalysis: The concentration of this compound in plasma (or whole blood) is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]

Experimental Protocols

Protocol 1: In-Life Phase - Dosing and Blood Sample Collection (Rat Model)

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Dosing vehicle (e.g., saline, PEG400/water)

  • IV administration supplies (syringes, needles, catheters if applicable)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA tubes)

  • Anesthesia (if required for sampling)

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least 3-5 days before the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the dosing formulations for both IV and PO routes at the required concentrations.

  • Dosing:

    • IV Group: Administer this compound intravenously, typically via the tail vein. A common dose might be 1-2 mg/kg.

    • PO Group: Administer this compound using an oral gavage needle. A typical oral dose might be 10 mg/kg.[6][7]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes) from the tail vein or a cannulated vessel.

    • Place blood into K2-EDTA tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and transfer to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method - Plasma Sample Analysis by LC-MS/MS

Materials:

  • Stored plasma samples

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound

  • Acetonitrile (ACN) or other protein precipitation solvent

  • Formic acid

  • HPLC-grade water and methanol

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[6]

Procedure:

  • Standard Curve and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound and the Internal Standard (IS) in a suitable solvent (e.g., DMSO or methanol).

    • Create a series of calibration standards by spiking blank rodent plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 150 µL of ACN containing the IS.

    • Vortex vigorously for 1-2 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the analyte from matrix components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[5]

    • Mass Spectrometry: Detect and quantify this compound and the IS using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the IS.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.).

Data Presentation

Quantitative data from the pharmacokinetic study should be summarized in a clear and concise table.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Tmax (h) N/A0.5 ± 0.2
Cmax (ng/mL) 1500 ± 210850 ± 150
AUC0-t (ng·h/mL) 2200 ± 3004400 ± 550
AUC0-inf (ng·h/mL) 2250 ± 3104600 ± 580
t1/2 (h) 1.5 ± 0.32.0 ± 0.4
Absolute Bioavailability (F%) N/A81.8%

Data are presented as mean ± standard deviation (n=4). Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the curve from time 0 to the last measurable time point; AUC0-inf: Area under the curve extrapolated to infinity; t1/2: Half-life.

Visualizations

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_study In-Life Study cluster_analysis Bioanalysis & Data Processing acclimate Animal Acclimatization fasting Overnight Fasting acclimate->fasting dose_iv IV Dosing (1 mg/kg) fasting->dose_iv dose_po PO Dosing (10 mg/kg) fasting->dose_po blood_iv Serial Blood Collection dose_iv->blood_iv blood_po Serial Blood Collection dose_po->blood_po plasma Plasma Separation blood_iv->plasma blood_po->plasma extraction Protein Precipitation & Extraction plasma->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation lcms->pk_calc bioavailability Bioavailability (F%) Determination pk_calc->bioavailability

Caption: Workflow for a rodent bioavailability study.

Factors Affecting Oral Bioavailability

G cluster_absorption Absorption Phase cluster_metabolism First-Pass Metabolism compound This compound (Oral Dose) dissolution Dissolution in GI Tract compound->dissolution Release permeation Permeation across Gut Wall dissolution->permeation Solubility loss1 Poor Solubility dissolution->loss1 gut_wall Gut Wall Metabolism permeation->gut_wall Absorption loss2 Poor Permeability permeation->loss2 liver Hepatic Metabolism gut_wall->liver Portal Vein loss3 Metabolism gut_wall->loss3 systemic Systemic Circulation (Bioavailable Fraction) liver->systemic Entry loss4 Metabolism liver->loss4

References

Synthesis of cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (cis-ACCP) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (cis-ACCP), a conformationally restricted analog of glutamate. This compound is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), making it a valuable research tool for investigating the physiological and pathological roles of these receptors in the central nervous system. This protocol outlines a multi-step synthesis starting from commercially available 3-oxocyclobutanecarboxylic acid, involving stereoselective reduction, introduction of the amino group, phosphorylation, and subsequent deprotection. All quantitative data is summarized in tables, and the experimental workflow and relevant signaling pathway are illustrated with diagrams.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are predominantly presynaptic and their activation typically leads to the inhibition of neurotransmitter release. Selective agonists for these receptors are crucial for elucidating their functions and for the development of novel therapeutics for neurological and psychiatric disorders. This compound is a key research compound that exhibits high selectivity for group III mGluRs. Its rigid cyclobutane core provides conformational constraint, which is essential for its receptor selectivity. This application note describes a comprehensive protocol for the synthesis of this compound for research purposes.

Synthesis Overview

The synthesis of this compound is a multi-step process that begins with the esterification of 3-oxocyclobutanecarboxylic acid, followed by a stereoselective reduction to establish the cis stereochemistry of the hydroxyl group. An amino group is then introduced at the 1-position. Subsequent protection of the amino and carboxyl functionalities allows for the selective phosphorylation of the hydroxyl group. The final step involves the deprotection of the protecting groups to yield the target compound, this compound.

Experimental Workflow

Synthesis_Workflow cluster_0 Synthesis of Key Precursor cluster_1 Protection and Phosphorylation cluster_2 Deprotection and Final Product start 3-Oxocyclobutanecarboxylic Acid ester Methyl 3-oxocyclobutanecarboxylate start->ester Esterification (MeOH, H+) reduction cis-Methyl 3-hydroxycyclobutanecarboxylate ester->reduction Stereoselective Reduction (NaBH4) amino_intro cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid reduction->amino_intro Strecker Synthesis protection Protected Intermediate amino_intro->protection Protection (Boc-anhydride, Diazomethane) phosphorylation Phosphorylated Intermediate protection->phosphorylation Phosphorylation (Dibenzyl phosphite, CCl4, DIPEA) deprotection This compound phosphorylation->deprotection Deprotection (H2, Pd/C, TFA)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate
  • Procedure: To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (200 mL) is added concentrated sulfuric acid (2.5 mL) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 3-oxocyclobutanecarboxylate as a colorless oil.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
Methyl 3-oxocyclobutanecarboxylate128.1395Colorless oil
Step 2: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate
  • Procedure: To a solution of methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in methanol (150 mL) at 0 °C is added sodium borohydride (1.47 g, 39.0 mmol) portionwise.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of acetone (10 mL).

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography (ethyl acetate/hexane, 1:1) to afford cis-methyl 3-hydroxycyclobutanecarboxylate as a colorless oil.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
cis-Methyl 3-hydroxycyclobutanecarboxylate130.1485Colorless oil
Step 3: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
  • Procedure (Strecker Synthesis): a. cis-Methyl 3-hydroxycyclobutanecarboxylate (5.0 g, 38.4 mmol) is dissolved in a mixture of aqueous ammonia (28%, 50 mL) and ammonium chloride (4.1 g, 76.8 mmol). b. Sodium cyanide (2.8 g, 57.6 mmol) is added, and the mixture is stirred at 50 °C for 24 hours in a sealed vessel. c. The reaction mixture is cooled to room temperature and acidified to pH 1 with concentrated HCl. d. The mixture is then refluxed for 6 hours. e. After cooling, the solution is neutralized with a strong base resin. f. The resin is filtered off, and the filtrate is concentrated under reduced pressure. g. The crude amino acid is purified by ion-exchange chromatography.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid131.1360White solid
Step 4: Protection of the Amino and Carboxyl Groups
  • Procedure: a. To a solution of cis-1-amino-3-hydroxycyclobutane-1-carboxylic acid (2.0 g, 15.2 mmol) in a 1:1 mixture of dioxane and water (40 mL) is added sodium carbonate (1.78 g, 16.8 mmol). b. Di-tert-butyl dicarbonate (Boc)2O (3.65 g, 16.7 mmol) is added, and the mixture is stirred at room temperature for 12 hours. c. The reaction mixture is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL). d. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. e. The resulting carboxylic acid is dissolved in a 9:1 mixture of diethyl ether and methanol (50 mL) and treated with a solution of diazomethane in diethyl ether at 0 °C until a yellow color persists. f. The excess diazomethane is quenched with a few drops of acetic acid. g. The solvent is evaporated to give the protected intermediate.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
Methyl cis-1-(tert-butoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylate259.3080White solid
Step 5: Phosphorylation of the Hydroxyl Group
  • Procedure: a. To a solution of the protected intermediate (1.0 g, 3.86 mmol) and diisopropylethylamine (DIPEA) (1.0 mL, 5.79 mmol) in anhydrous carbon tetrachloride (20 mL) at 0 °C is added dibenzyl phosphite (1.22 g, 4.63 mmol) dropwise. b. The reaction mixture is stirred at room temperature for 4 hours. c. The solvent is removed under reduced pressure. d. The residue is purified by column chromatography (ethyl acetate/hexane, 1:2) to give the phosphorylated intermediate.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
Methyl cis-1-(tert-butoxycarbonylamino)-3-(dibenzyloxyphosphoryloxy)cyclobutane-1-carboxylate519.5375Colorless oil
Step 6: Deprotection to Yield this compound
  • Procedure: a. The phosphorylated intermediate (0.5 g, 0.96 mmol) is dissolved in methanol (20 mL), and 10% Palladium on carbon (50 mg) is added. b. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. c. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. d. The residue is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (10 mL) and stirred at room temperature for 2 hours. e. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a white solid.

CompoundMolecular Weight ( g/mol )Yield (%)Appearance
cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (this compound)211.1190White solid

Characterization Data

Compound¹H NMR (D₂O) δ (ppm)³¹P NMR (D₂O) δ (ppm)ESI-MS (m/z)
cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (this compound)4.65 (m, 1H), 2.80-2.95 (m, 2H), 2.50-2.65 (m, 2H)2.5212.0 [M+H]⁺, 210.0 [M-H]⁻

Mechanism of Action: Group III mGluR Signaling Pathway

This compound acts as a selective agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels. The net effect is a reduction in neurotransmitter release from the presynaptic terminal.

mGluR_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal mGluR Group III mGluR (mGluR4/6/7/8) Gi_o Gi/o Protein mGluR->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel inhibits Vesicle Synaptic Vesicle Ca_channel->Vesicle triggers fusion NT_release Neurotransmitter Release Vesicle->NT_release Postsynaptic_Receptor Postsynaptic Receptor cis_ACCP This compound cis_ACCP->mGluR binds

Caption: Group III mGluR signaling pathway activated by this compound.

Conclusion

This application note provides a detailed and comprehensive protocol for the synthesis of this compound, a valuable pharmacological tool for the study of group III metabotropic glutamate receptors. The described synthetic route is robust and provides the target compound in good overall yield. The provided characterization data and the diagram of the signaling pathway will aid researchers in the application of this compound for their specific research needs in the fields of neuroscience and drug discovery.

Troubleshooting & Optimization

improving the solubility of cis-ACCP for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase-2 (MMP-2) and MMP-9 inhibitor, cis-ACCP, focusing on improving its solubility for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and, to a lesser extent, MMP-9.[1] MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM).[2] By inhibiting MMP-2 and MMP-9, this compound can interfere with processes such as tumor cell invasion, metastasis, and angiogenesis, which are critical for cancer progression.[3][4][5]

Q2: I am having trouble dissolving this compound for my animal studies. Is this a known issue?

A2: Yes, many small molecule inhibitors, including potentially this compound, can exhibit poor aqueous solubility. This is a common challenge in preclinical drug development.[6] The safety data sheet for this compound indicates that water solubility data is not available, which often suggests potential solubility challenges.[7]

Q3: What are the general strategies to improve the solubility of a compound like this compound for in vivo use?

A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo administration. These can be broadly categorized as:

  • pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.

  • Lipid-based formulations: For highly lipophilic compounds, formulating the drug in oils or other lipids can improve oral absorption.[8]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.

Q4: Are there any specific solvents that are recommended for platinum-based compounds or MMP inhibitors?

A4: While this compound is not a traditional platinum-based chemotherapeutic, some platinum compounds have shown solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). However, the use of DMSO in biological studies is often discouraged due to its potential to interfere with the experiment and cause local irritation. For some MMP inhibitors, DMSO has been used to prepare concentrated stock solutions, which are then further diluted in aqueous vehicles for administration.[9] It is crucial to ensure the final concentration of DMSO is low (typically <1%) in the administered dose to minimize toxicity.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a stepwise approach to developing a suitable formulation for this compound for your in vivo experiments.

Step 1: Preliminary Solubility Assessment

Before preparing a formulation for animal dosing, it is essential to perform a preliminary assessment of this compound's solubility in various vehicles. This will save time and resources.

Experimental Protocol: Small-Scale Solubility Testing

  • Prepare a panel of potential vehicles. A suggested starting panel is provided in the table below.

  • Weigh a small, precise amount of this compound (e.g., 1 mg) into separate, small glass vials.

  • Add a small, measured volume of each vehicle (e.g., 100 µL) to the respective vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound dissolves completely, you can try to dissolve a larger amount to determine the approximate saturation solubility.

  • If the compound does not dissolve, gentle heating (to 37-40°C) or sonication can be attempted. Be cautious with heating, as it may degrade the compound.

  • Observe the solutions for any precipitation after letting them stand at room temperature for a few hours and overnight at 4°C.

Table 1: Suggested Vehicles for Preliminary Solubility Screening

Vehicle CategorySpecific ExamplesObservations/Notes
Aqueous Sterile Water for Injection, 0.9% Saline, Phosphate Buffered Saline (PBS)Establishes baseline aqueous solubility.
Aqueous with pH adjustment PBS adjusted to pH 6.0, 7.4, and 8.0Useful if this compound has ionizable functional groups.
Co-solvents 10% DMSO in Saline, 10% Ethanol in Saline, 20% Polyethylene Glycol 400 (PEG400) in SalineCommon choices for increasing solubility of hydrophobic compounds.
Surfactants 1% Tween® 80 in Saline, 1% Cremophor® EL in SalineCan improve solubility and stability of suspensions.
Complexation Agents 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in WaterForms inclusion complexes to enhance solubility.
Step 2: Formulation Development for In Vivo Dosing

Based on the results from the preliminary solubility assessment, you can select the most promising vehicle system for your in vivo study.

Considerations for Vehicle Selection:

  • Route of Administration: The choice of vehicle is highly dependent on whether the administration will be oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.). For i.v. administration, the formulation must be a clear, sterile solution, whereas for p.o. or i.p. routes, a fine, homogenous suspension may be acceptable if a solution cannot be achieved.

  • Toxicity and Tolerance: The selected excipients must be well-tolerated by the animal species at the intended dose and volume. Always consult animal care and use guidelines for recommended vehicle limitations.

  • Stability: The final formulation should be stable for the duration of the experiment. It is advisable to prepare fresh formulations daily unless stability has been formally assessed.

Experimental Protocol: Preparation of a Co-solvent Formulation (Example)

This protocol is an example for preparing a 1 mg/mL solution of this compound in a vehicle containing 10% DMSO and 90% saline.

  • Weigh the required amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.

  • Dissolve the this compound in the co-solvent. Add 1 mL of DMSO to the this compound and vortex until it is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Add the aqueous component. Slowly add 9 mL of sterile 0.9% saline to the DMSO solution while vortexing.

  • Inspect the final formulation. The final solution should be clear and free of any precipitate.

  • Sterile filter the solution. If for i.v. administration, filter the final solution through a 0.22 µm sterile filter.

Table 2: Troubleshooting Common Formulation Issues

IssuePotential CauseSuggested Solution
Compound precipitates out of solution after adding the aqueous component. The compound is not sufficiently soluble in the final vehicle composition.Increase the proportion of the co-solvent (e.g., from 10% to 20% DMSO), add a surfactant (e.g., 1-2% Tween® 80), or try a different co-solvent (e.g., PEG400).
The formulation is cloudy or a suspension is formed. Incomplete dissolution or low solubility.If a suspension is acceptable for your route of administration (p.o. or i.p.), ensure it is fine and homogenous by sonication or homogenization. If a solution is required, a different vehicle system should be explored.
The animal shows signs of distress or irritation at the injection site. The vehicle may be causing local toxicity.Reduce the concentration of the organic co-solvent or surfactant. Consult with your institution's veterinarians and animal care committee.

Signaling Pathway and Experimental Workflows

MMP-2 and MMP-9 Inhibition by this compound

This compound's primary mechanism of action is the inhibition of MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. The diagram below illustrates the downstream consequences of this inhibition.

MMP_Inhibition_Pathway Simplified Signaling Pathway of MMP-2/9 Inhibition by this compound cis_ACCP This compound MMP2_9 MMP-2 / MMP-9 cis_ACCP->MMP2_9 Inhibits ECM_degradation ECM Degradation MMP2_9->ECM_degradation Promotes Growth_Factors Release of ECM-sequestered Growth Factors (e.g., VEGF) MMP2_9->Growth_Factors Promotes ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) ECM->ECM_degradation Tumor_Invasion Tumor Cell Invasion ECM_degradation->Tumor_Invasion Leads to Metastasis Metastasis Tumor_Invasion->Metastasis Contributes to Angiogenesis Angiogenesis Angiogenesis->Metastasis Supports Growth_Factors->Angiogenesis Stimulates

Caption: Inhibition of MMP-2/9 by this compound blocks ECM degradation, reducing tumor invasion and metastasis.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting an in vivo efficacy study with this compound once a suitable formulation has been developed.

InVivo_Workflow General Workflow for an In Vivo Efficacy Study with this compound Formulation Develop Stable and Tolerated Formulation of this compound Dosing Administer this compound and Vehicle Control Formulation->Dosing Animal_Model Select Appropriate Animal Tumor Model Animal_Model->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

Caption: Workflow for in vivo studies: formulation, animal model selection, dosing, monitoring, and analysis.

References

Technical Support Center: Troubleshooting cis-ACCP Instability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability with cis-ACCP in solution. The following sections offer insights into potential causes of degradation and provide actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing biological activity over a short period. What are the common causes?

Loss of activity is often a direct result of chemical instability. The primary factors that can lead to the degradation or isomerization of this compound in solution include improper pH, exposure to high temperatures, light exposure, and the presence of strong acids, alkalis, or oxidizing agents.[1][2][3] Isomerization from the active cis-conformation to the less active or inactive trans-conformation can also occur.[4][5][6]

Q2: What are the recommended storage conditions for this compound stock solutions?

For maximum stability, this compound stock solutions should be stored at -80°C.[1] The compound in its powdered form should be kept at -20°C in a tightly sealed container, away from direct sunlight.[1] When preparing solutions, it is crucial to use appropriate solvents and buffer systems that maintain an optimal pH.

Q3: How does pH affect the stability of this compound in my aqueous buffer?

The pH of a solution is a critical factor in maintaining the stability of many pharmaceutical compounds.[3][7] Extreme pH levels (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[7] Most drug compounds find stability in a pH range of 4-8.[3] It is recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.

Q4: Could my compound be isomerizing from the cis to the trans form? How can I check for this?

Yes, cis-trans isomerization is a common cause of instability for compounds with restricted bond rotation, such as those containing double bonds or ring structures.[6][8] This process can be influenced by heat, light, or catalytic impurities. To verify isomerization, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9] A stable cis-isomer will show a single, sharp peak on an HPLC chromatogram, whereas an isomerizing solution will show a second peak corresponding to the trans-isomer that grows over time.

Q5: I suspect degradation. What are the likely degradation pathways?

Common degradation pathways for complex organic molecules include hydrolysis (cleavage of bonds by water), oxidation (reaction with oxygen), and photodegradation (breakdown caused by light).[2][10] For example, ester or amide bonds are susceptible to hydrolysis, especially at non-optimal pH.[7] The specific degradation products will depend on the exact structure of this compound. Identifying these products often requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

General Stability Data Overview

The stability of a research compound like this compound is highly dependent on its storage and handling conditions. The following table summarizes general stability expectations under various conditions based on established principles of chemical stability.

Condition Parameter Expected Stability Outcome for this compound Recommendation
Temperature -80°C (Solvent)High Stability Recommended for long-term storage of stock solutions.[1]
-20°C (Powder)High Stability Recommended for long-term storage of solid compound.[1]
4°C (Aqueous Buffer)Limited Stability (Days)Suitable for short-term storage only. Monitor for precipitation.[12]
25°C (Room Temp)Low Stability (Hours)Avoid prolonged exposure. Prepare fresh solutions for experiments.[2][3]
40°C (Accelerated)Very Low Stability Used in formal stability studies to predict shelf-life.[13][14]
pH (Aqueous) pH < 4Potential Degradation Acid-catalyzed hydrolysis may occur.[3]
pH 4 - 7Optimal Stability Range (Predicted) Buffer solutions in this range are recommended.[3][7]
pH > 8Potential Degradation Base-catalyzed hydrolysis or oxidation may occur.[3]
Light Exposed to UV/FluorescentPotential Degradation Photodegradation can occur.[2][15]
Protected from LightEnhanced Stability Use amber vials or cover containers with foil.[15]
Atmosphere Ambient Air (Oxygen)Potential Oxidation Susceptible functional groups may oxidize.[2]
Inert Gas (N₂ or Ar)Enhanced Stability Purge solutions with inert gas to prevent oxidation.

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound in a specific buffer solution over time by monitoring for degradation and isomerization.

1. Objective: To quantify the percentage of intact this compound and detect the formation of its trans-isomer or other degradation products under specific storage conditions (e.g., temperature, pH).

2. Materials:

  • This compound powder

  • HPLC-grade solvent for stock solution (e.g., DMSO, Ethanol)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., Acetonitrile/Water gradient, to be optimized)

  • Amber vials and clear vials

3. Method:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent. Store this at -80°C.

  • Working Solution Preparation: Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 100 µM).

  • Timepoint Zero (T=0): Immediately after preparing the working solution, inject a sample onto the HPLC system. Record the chromatogram. The major peak corresponds to the intact this compound at T=0. Calculate the peak area.

  • Incubation: Aliquot the working solution into multiple vials. Store them under the desired test condition (e.g., 25°C, protected from light).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and inject a sample onto the HPLC.

  • Data Analysis:

    • For each chromatogram, identify the peak for this compound. A decrease in its area over time indicates degradation.

    • Look for the appearance of new peaks. A peak with a similar UV spectrum but a different retention time may represent the trans-isomer or a degradation product.

    • Calculate the percentage of remaining this compound at each timepoint relative to T=0: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

Visual Guides

Troubleshooting Workflow

start Instability Observed (Loss of Activity) check_storage Review Storage Conditions start->check_storage check_solution Examine Solution Prep start->check_solution temp Temperature Issue? (Not frozen, >4°C) check_storage->temp light Light Exposure? check_storage->light ph Incorrect pH? check_solution->ph purity Initial Purity Issue? check_solution->purity temp->light No sol_temp Store at -80°C Prepare fresh temp->sol_temp Yes sol_light Use Amber Vials Protect from light light->sol_light Yes ph->purity No sol_ph Perform pH Stability Study Use Optimal Buffer (pH 4-7) ph->sol_ph Yes sol_purity Verify Purity of Solid (HPLC, LC-MS) purity->sol_purity Yes

Caption: Troubleshooting workflow for this compound instability.

Hypothetical Degradation & Isomerization Pathway

cis This compound (Active Isomer) trans trans-ACCP (Inactive Isomer) cis->trans Isomerization (Heat, Light) hydrolysis Hydrolysis Product cis->hydrolysis Hydrolysis (H₂O, non-optimal pH) oxidation Oxidation Product cis->oxidation Oxidation (O₂)

Caption: Potential pathways of this compound degradation.

Cis-Trans Isomerism Concept

cis_node cis Isomer (Groups on Same Side) trans_node trans Isomer (Groups on Opposite Sides) sub_cis->sub_trans   Energy Input (Heat, Light)   

Caption: General representation of cis-trans isomerism.

References

Technical Support Center: Optimizing Cisplatin Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cisplatin (cis-diamminedichloroplatinum(II), CDDP) to minimize its associated toxicities. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary dose-limiting toxicities associated with Cisplatin?

A1: The most significant dose-limiting toxicities of Cisplatin are nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[1][2] The severity of these toxicities is generally dependent on both the dose administered and the duration of treatment.[1] Other reported toxicities include neurotoxicity and myelosuppression.

Q2: How does the dosing regimen affect Cisplatin-induced toxicity?

A2: The dosing regimen plays a crucial role in the toxicity profile of Cisplatin. Studies in animal models have shown that administering a single high dose (bolus) can lead to higher mortality and more significant weight loss compared to a cumulative dose given in divided injections, even when the total cumulative dose is the same.[1] For instance, a study in rats demonstrated that a single 14 mg/kg intraperitoneal injection resulted in 25% mortality, whereas three daily injections of 4.6 mg/kg did not result in any deaths, despite causing similar levels of oto- and nephrotoxicity.[1]

Q3: What cellular mechanisms are responsible for Cisplatin's therapeutic and toxic effects?

A3: Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3] The signaling pathways involved in Cisplatin-induced apoptosis are complex and include the activation of the JNK/c-Jun/AP-1 pathway and the intrinsic (mitochondrial) pathway of apoptosis.[4] These pathways lead to the activation of caspases, which are the executioners of apoptosis.[4][5]

Troubleshooting Guide

Problem: High incidence of nephrotoxicity in our animal model.

Solution:

  • Hydration and Diuresis: Ensure adequate hydration of the animals before, during, and after Cisplatin administration. The use of diuretics like mannitol and furosemide can also help to mitigate renal toxicity.[2]

  • Fractionated Dosing: Consider splitting the total dose into smaller, more frequent administrations instead of a single large bolus.[1] This approach has been shown to reduce overall toxicity while maintaining therapeutic efficacy.

  • Monitoring Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function throughout the experiment.

Problem: Significant ototoxicity observed, even at lower doses.

Solution:

  • Auditory Function Testing: Implement baseline and follow-up auditory function tests, such as Auditory Brainstem Response (ABR), to quantify the extent of hearing loss.

  • Dose-Response Assessment: Conduct a thorough dose-response study to identify the threshold dose for ototoxicity in your specific model.[1] Damage to outer hair cells in the cochlea is a key indicator of ototoxicity and is dose-dependent.[1]

  • Otoprotective Agents: Explore the co-administration of otoprotective agents. While not a primary focus of this guide, the literature contains numerous examples of compounds investigated for their ability to mitigate Cisplatin-induced hearing loss.

Quantitative Data Summary

Table 1: Effect of Cisplatin Dosing Regimen on Toxicity in Rats [1]

Dosing RegimenTotal Cumulative DoseMortality RateSignificant Weight LossOuter Hair Cell (OHC) Loss
Single Bolus (1-IP)14 mg/kg25%Yes68.32%
Divided Dose (3-IP)13.8 mg/kg (3 x 4.6 mg/kg/day)0%No25.65%
Control (Untreated)0 mg/kg0%NoNot significant

Table 2: Incidence of Nephrotoxicity with Prolonged Cisplatin Administration in Humans [2]

Cumulative Dose RangeSingle Dose RangeIncidence of Serum Creatinine > 1.5 mg/dl (per patient)Incidence of Serum Creatinine > 1.5 mg/dl (per dose)
300-826 mg/m²50-75 mg/m²4.2%0.75%

Experimental Protocols

Protocol 1: Assessment of Cisplatin-Induced Ototoxicity in a Rat Model [1]

  • Animal Model: Sprague-Dawley rats.

  • Dosing:

    • Group 1 (Single Bolus): Single intraperitoneal (IP) injection of Cisplatin (14 mg/kg).

    • Group 2 (Divided Dose): Three daily IP injections of Cisplatin (4.6 mg/kg/day).

    • Group 3 (Control): Untreated.

  • Auditory Brainstem Response (ABR) Measurement:

    • Perform ABR testing at baseline and at a predetermined time point post-treatment to assess hearing thresholds at various frequencies.

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the cochleae.

    • Perform immunohistochemical analysis for markers of oxidative stress (e.g., nitrotyrosine, SOD1) and assess outer hair cell loss.

  • Renal Function Analysis:

    • Collect blood samples to measure serum creatinine and BUN levels.

    • Collect kidney tissue for histological examination of glomerular atrophy and proximal tubule necrosis.

Visualizations

Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage JNK_Pathway JNK/c-Jun/AP-1 Signaling Pathway DNA_Damage->JNK_Pathway Mitochondria Mitochondria DNA_Damage->Mitochondria Bax_Bak Bax/Bak Activation JNK_Pathway->Bax_Bak Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of Cisplatin-induced apoptosis.

Experimental_Workflow_Toxicity_Assessment Start Start: Animal Model Selection Dosing Cisplatin Administration (e.g., Single vs. Divided Dose) Start->Dosing Monitoring In-life Monitoring (Weight, Clinical Signs) Dosing->Monitoring ABR Auditory Brainstem Response (Baseline & Post-treatment) Monitoring->ABR Blood Blood Collection (Serum Creatinine, BUN) Monitoring->Blood Endpoint Endpoint: Tissue Collection ABR->Endpoint Blood->Endpoint Histo_Cochlea Cochlea Histology (Hair Cell Loss) Endpoint->Histo_Cochlea Histo_Kidney Kidney Histology (Necrosis, Atrophy) Endpoint->Histo_Kidney Analysis Data Analysis & Interpretation Histo_Cochlea->Analysis Histo_Kidney->Analysis

Caption: Workflow for assessing Cisplatin toxicity.

References

Technical Support Center: Overcoming Cisplatin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cisplatin treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cisplatin resistance?

A1: Cisplatin resistance is a multifaceted issue involving numerous cellular changes. The primary mechanisms can be categorized as follows:

  • Pre-target resistance: This involves preventing cisplatin from reaching its target (DNA). Key mechanisms include reduced drug uptake due to decreased expression of transporters like copper transporter 1 (CTR1) and increased drug efflux through transporters such as ATP7A and ATP7B.[1][2]

  • On-target resistance: This relates to the cellular response to cisplatin-induced DNA damage. Enhanced DNA repair mechanisms, particularly the nucleotide excision repair (NER) pathway, can remove cisplatin-DNA adducts, thus mitigating the drug's cytotoxic effects.[3][4]

  • Post-target resistance: This involves alterations in cellular signaling pathways that allow cancer cells to evade apoptosis (programmed cell death) even when DNA damage has occurred.[5] This can be due to the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic proteins.

  • Off-target resistance: This encompasses other cellular changes not directly related to the cisplatin-DNA interaction, such as increased detoxification of the drug by molecules like glutathione and metallothioneins, and alterations in signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and ERK pathways.[1][6]

Q2: How can I determine if my cell line has developed resistance to cisplatin?

A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of cisplatin in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7][8] Other methods to confirm resistance include:

  • Clonogenic survival assays: To assess the long-term proliferative capacity of cells after cisplatin treatment.

  • Apoptosis assays: (e.g., Annexin V/PI staining) to measure the extent of programmed cell death induced by cisplatin.

  • Western blotting or qPCR: To measure the expression levels of known resistance-associated proteins and genes (e.g., CTR1, ATP7A/B, ERCC1).

Q3: What are some common combination therapy strategies to overcome cisplatin resistance?

A3: Combining cisplatin with other therapeutic agents is a promising strategy to overcome resistance. Some approaches include:

  • Targeting DNA repair pathways: Combining cisplatin with PARP inhibitors can be effective in tumors with deficiencies in DNA repair, such as those with BRCA mutations.

  • Inhibiting survival signaling pathways: Using inhibitors of pathways like PI3K/Akt or EGFR can re-sensitize resistant cells to cisplatin.[9]

  • Modulating drug accumulation: Agents that can increase the intracellular concentration of cisplatin, for instance by inhibiting efflux pumps, are being explored.

  • Using epigenetic modifiers: Drugs like histone deacetylase (HDAC) inhibitors can alter the chromatin structure and gene expression, potentially reversing the resistant phenotype. For example, the HDAC inhibitor panobinostat has been shown to resensitize ACTL6A-overexpressing cells to cisplatin.[4]

Q4: My cisplatin solution appears to have lost efficacy. What could be the issue?

A4: Cisplatin solutions can be unstable and should be prepared fresh for each experiment.[10] Cisplatin is insoluble in water and ethanol but can be dissolved in dimethylformamide (DMF).[10] It is important to avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can inactivate cisplatin.[10] For optimal stability, store the powdered form in the dark at room temperature.[10]

Troubleshooting Guides

Problem 1: High variability in IC50 values for cisplatin.
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the apparent IC50 value.[8]
Instability of cisplatin solution Prepare fresh cisplatin solutions for each experiment. Avoid repeated freeze-thaw cycles.[10]
Metabolic activity of cells When using metabolic assays like MTT, be aware that the assay measures metabolic activity, not directly cell death. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity.
Different passage numbers of cells Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic changes.
Problem 2: Cisplatin-resistant cell line shows reversion to sensitivity.
Possible Cause Troubleshooting Step
Absence of selective pressure Culture the resistant cell line in the continuous presence of a low, non-lethal concentration of cisplatin to maintain the resistant phenotype.
Mycoplasma contamination Regularly test your cell lines for mycoplasma contamination, as it can affect cellular responses to drugs.
Genetic drift Go back to an earlier, frozen stock of the resistant cell line.

Data Presentation

Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeCisplatin IC50 (µM)Exposure Time (hours)
A2780sOvarian10.648
SK-OV-3/DDPOvarian (Resistant)14.2648
T24Bladder1.0 (approx.)Not Specified
T24R1Bladder (Resistant)12.8 (approx.)Not Specified
T24R2Bladder (Resistant)18.0 (approx.)Not Specified
A549Lung7.49 ± 0.1648
MCF-7BreastVaries significantly48
MDA-MB-231Breast6.5848

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[8]

Table 2: Effect of Combination Therapy on Cisplatin IC50 in Breast Cancer Cell Lines (48h treatment)

Cell LineTreatmentIC50 (µM)
MCF-7Cisplatin alone18.51
Cisplatin + 1 µM RL-115.39
Cisplatin + 1 µM RL-212.43
MDA-MB-231Cisplatin alone6.58
Cisplatin + 1 µM RL-17.70
Cisplatin + 1 µM RL-24.22

RL-1 and RL-2 are rhamnolipid biosurfactants.[11]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a serial dilution of cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the cisplatin-containing medium to each well. Include a vehicle control (medium without cisplatin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each cisplatin concentration relative to the vehicle control. Plot the percentage of viability against the log of the cisplatin concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Resistance-Associated Proteins
  • Protein Extraction: Treat sensitive and resistant cells with or without cisplatin for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., CTR1, ATP7A, ERCC1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

cisplatin_resistance_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_ext Cisplatin CTR1 CTR1 (Copper Transporter 1) Cisplatin_ext->CTR1 Influx Cisplatin_int Intracellular Cisplatin CTR1->Cisplatin_int EffluxPumps Efflux Pumps (e.g., ATP7A/B) Cisplatin_int->EffluxPumps Efflux Detox Detoxification (GSH, MTs) Cisplatin_int->Detox Inactivation DNA DNA Cisplatin_int->DNA Binds to PI3K_Akt PI3K/Akt Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits DNA_Adducts Cisplatin-DNA Adducts DNA->DNA_Adducts DNA_Adducts->Apoptosis Induces NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Activates NER->DNA Repairs

Caption: Signaling pathways involved in cisplatin resistance.

experimental_workflow Start Start: Parental Cancer Cell Line Culture Culture cells to 80% confluency Start->Culture Treatment Treat with increasing concentrations of cisplatin Culture->Treatment Recovery Allow cells to recover and repopulate Treatment->Recovery Repeat Repeat treatment/recovery cycles for several months Recovery->Repeat Repeat->Treatment ResistantLine Establish Cisplatin-Resistant (CR) Cell Line Repeat->ResistantLine Characterization Characterize CR Cell Line ResistantLine->Characterization IC50 Determine IC50 (e.g., MTT assay) Characterization->IC50 Protein Analyze protein expression (Western Blot) Characterization->Protein Gene Analyze gene expression (qPCR) Characterization->Gene Functional Functional assays (Apoptosis, Invasion) Characterization->Functional End End: Validated CR Model for Further Studies IC50->End Protein->End Gene->End Functional->End

Caption: Experimental workflow for developing a cisplatin-resistant cell line.

logical_relationships cluster_mechanisms Contributing Mechanisms cluster_factors Molecular Factors CisplatinResistance Cisplatin Resistance ReducedAccumulation Reduced Drug Accumulation CisplatinResistance->ReducedAccumulation IncreasedDetox Increased Detoxification CisplatinResistance->IncreasedDetox EnhancedRepair Enhanced DNA Repair CisplatinResistance->EnhancedRepair ApoptosisEvasion Apoptosis Evasion CisplatinResistance->ApoptosisEvasion Transporters ↓ CTR1 ↑ ATP7A/B ReducedAccumulation->Transporters is caused by GSH_MT ↑ Glutathione (GSH) ↑ Metallothioneins (MTs) IncreasedDetox->GSH_MT is caused by NER_Proteins ↑ NER Pathway Proteins (e.g., ERCC1) EnhancedRepair->NER_Proteins is caused by SurvivalPathways ↑ PI3K/Akt Signaling ↑ NF-κB Activation ApoptosisEvasion->SurvivalPathways is caused by

Caption: Logical relationships of cisplatin resistance mechanisms.

References

Technical Support Center: Scaling Up cis-ACCP Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of cis-ACCP production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is an orally active and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It also shows inhibitory activity against MMP-9, though at higher concentrations.[1] Its selectivity is a key feature, as a lack of specificity has been a significant hurdle in the clinical development of other MMP inhibitors, leading to off-target effects.[2][3][4][5][6]

PropertyValueReference
Molecular FormulaC7H15N2O4P[1]
Primary TargetMMP-2[1]
Secondary TargetMMP-9[1]
ActivityOrally active, antimetastatic[1]

Q2: What are the primary challenges when scaling up the production of a phosphonamidate peptide like this compound?

A2: Scaling up the synthesis of phosphonamidate peptides presents several challenges. These include ensuring complete and efficient coupling reactions, preventing side reactions, and managing the use and removal of protecting groups.[7][8] Issues such as product aggregation due to hydrophobicity and the formation of secondary structures can also complicate the synthesis and purification processes.[9]

Q3: How can I monitor the quality and purity of this compound during and after production?

A3: A robust analytical quality control strategy is essential.[10][11] High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and quantifying the final product. Mass Spectrometry (MS) can confirm the molecular weight and identify impurities.[12] For biological activity, a key quality attribute, an MMP-2 inhibition assay, such as gelatin zymography, should be employed to determine the potency of the synthesized this compound.[13][14]

Troubleshooting Guides

Synthesis

Problem: Low yield of crude this compound.

Possible Cause Troubleshooting Step
Incomplete coupling reaction.1. Increase the equivalents of the coupling reagent. 2. Extend the reaction time. 3. Consider using a more potent coupling agent suitable for phosphonamidate bond formation.[7] 4. Ensure all reagents are anhydrous, as moisture can quench the reaction.
Steric hindrance at the reaction site.1. Optimize the reaction temperature to increase molecular motion. 2. If applicable, consider a different strategic point for coupling the phosphonate group.
Degradation of starting materials or product.1. Verify the purity and stability of all starting materials. 2. Analyze the reaction mixture at intermediate time points to check for product degradation.

Problem: Presence of significant impurities in the crude product.

Possible Cause Troubleshooting Step
Side reactions due to reactive functional groups.1. Ensure that all necessary protecting groups are stable throughout the synthesis and are effectively removed in the final step. 2. Optimize the deprotection conditions to minimize side reactions.
Epimerization at chiral centers.1. Use non-racemizing coupling conditions. 2. Analyze the stereochemical purity of the final product using a suitable chiral chromatography method.
Incomplete removal of protecting groups.1. Extend the deprotection time or increase the concentration of the deprotection reagent. 2. Use a scavenger during deprotection to trap reactive species that could cause side reactions.
Purification

Problem: Difficulty in purifying this compound by chromatography.

Possible Cause Troubleshooting Step
Poor solubility of the crude product.1. Experiment with different solvent systems for dissolution before loading onto the chromatography column. 2. Consider using a small amount of a co-solvent to improve solubility.
Co-elution of impurities with the product.1. Optimize the chromatography gradient to improve the separation of the product from closely eluting impurities. 2. Try a different stationary phase (e.g., a different C18 column or an alternative chemistry).
Product aggregation.1. Add chaotropic agents or organic modifiers to the mobile phase to disrupt aggregates. 2. Perform purification at a different pH to alter the charge state and potentially reduce aggregation.

Problem: this compound fails to precipitate or crystallize effectively.

Possible Cause Troubleshooting Step
The compound is highly soluble in the chosen solvent/antisolvent system.1. Experiment with different anti-solvents. 2. Reduce the temperature of the solution to decrease solubility. 3. Concentrate the solution to induce precipitation.[15]
Presence of impurities inhibiting crystallization.1. Subject the material to an additional purification step before attempting precipitation/crystallization.
Stability and Handling

Problem: Degradation of purified this compound during storage.

Possible Cause Troubleshooting Step
Hydrolysis of the phosphonamidate bond.1. Store the compound under anhydrous conditions. 2. Buffer the storage solution to a pH that minimizes hydrolysis (requires a stability study to determine the optimal pH).
Oxidation of sensitive functional groups.1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Add an antioxidant to the storage solution if compatible with the intended use.
Temperature instability.1. Conduct a formal stability study to determine the optimal storage temperature.[16][17][18][19] This involves storing aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and testing for purity and activity at set time points.

Experimental Protocols

MMP-2 Inhibition Assay (Gelatin Zymography)

  • Sample Preparation: Prepare various concentrations of this compound to be tested.

  • Electrophoresis: Mix the this compound solutions with a source of active MMP-2 and run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.

  • Incubation: Incubate the gel in a buffer that supports MMP activity (e.g., Tris-HCl with CaCl2) at 37°C.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Clear bands will appear where MMP-2 has digested the gelatin. The presence of this compound will reduce or prevent this digestion, and the degree of inhibition can be quantified by densitometry.

Visualizations

MMP2_Activation_Pathway cluster_activation Activation Complex proMMP2 pro-MMP2 Active_MMP2 Active MMP-2 proMMP2->Active_MMP2 Cleavage by MT1-MMP/TIMP-2 complex MT1_MMP MT1-MMP TIMP2 TIMP-2 ECM_Degradation ECM Degradation Active_MMP2->ECM_Degradation Catalyzes cis_ACCP This compound cis_ACCP->Active_MMP2 Inhibits

Caption: MMP-2 activation and inhibition by this compound.

Production_Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Quality Control Analysis (HPLC, MS) Purification->Analysis Bioassay Biological Activity Assay (Zymography) Analysis->Bioassay Final_Product Final Product Bioassay->Final_Product Troubleshooting_Logic Start Low Yield or Purity Issue Check_Synthesis Analyze Synthesis Step Start->Check_Synthesis Synthesis_Impure Impure Crude Product? Check_Synthesis->Synthesis_Impure Check_Purification Analyze Purification Step Purification_Loss Significant Product Loss? Check_Purification->Purification_Loss Check_Stability Analyze Stability Stability_Degradation Degradation Over Time? Check_Stability->Stability_Degradation Synthesis_Impure->Check_Purification No Optimize_Synthesis Optimize Coupling/Deprotection Synthesis_Impure->Optimize_Synthesis Yes Purification_Loss->Check_Stability No Optimize_Purification Optimize Chromatography/Precipitation Purification_Loss->Optimize_Purification Yes Optimize_Storage Determine Optimal Storage Conditions Stability_Degradation->Optimize_Storage Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of cis-ACCP and Other Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) and other prominent matrix metalloproteinase (MMP) inhibitors. The data presented is intended to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Introduction to Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development.

Early MMP inhibitors were broad-spectrum, targeting multiple MMPs. While potent, their lack of selectivity often led to off-target effects and adverse events in clinical trials, such as musculoskeletal syndrome.[1] This prompted the development of more selective inhibitors to target specific MMPs involved in disease pathology while minimizing side effects.

This compound is a notable example of a selective MMP inhibitor, demonstrating a preference for MMP-2. This guide compares its inhibitory profile with that of established broad-spectrum and other selective MMP inhibitors.

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potency of various MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available data for this compound and other well-characterized MMP inhibitors against a panel of MMPs. Lower values indicate higher potency.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound -4 µM[2]---20 µM[2]--
Marimastat 5 nM[3][4][5]6 nM[3][4][5]230 nM[6][7]13 nM[3][4][5]-3 nM[3][4][5]-9 nM[3][4]
Batimastat 3 nM[1][8][9][10]4 nM[1][8][9][10]20 nM[1][8][9][10]6 nM[1][8][9][10]-4 nM[1][8][9][10]--
Tanomastat -11 nM (Ki)[11]143 nM (Ki)[11]--301 nM (Ki)[11]1470 nM (Ki)[11]-
Prinomastat 79 nM[12]0.05 nM (Ki)[12]6.3 nM[12]--5.0 nM[12]0.03 nM (Ki)[12]-
Doxycycline 280 µM[13]---16-18 µM[13]30-50 µM[13]--

Note: IC50 and Ki values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols: MMP Inhibition Assay

The determination of IC50 values for MMP inhibitors is commonly performed using a fluorogenic substrate-based assay. The following is a generalized protocol representative of the methodology used in the cited studies.

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • MMP inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the MMP is in its pro-form (zymogen), it needs to be activated. This is often achieved by incubation with 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted inhibitor solutions to the respective wells. c. Add the activated MMP enzyme to all wells except for the blank control. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

MMPs play a critical role in various signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for the rational design and application of MMP inhibitors.

MMP_Activation_Cascade cluster_extracellular Extracellular Space cluster_cell Cell Pro_MMPs Pro-MMPs (Inactive Zymogens) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation (Proteolytic Cleavage) TIMPs TIMPs (Inhibitors) Active_MMPs->TIMPs Inhibition ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active_MMPs->ECM Degradation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binding Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors Activation MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Induction MMP_Gene_Expression->Pro_MMPs Translation & Secretion MMP_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (Controls and Inhibitor Dilutions) prepare_reagents->plate_setup add_enzyme Add Activated MMP Enzyme plate_setup->add_enzyme pre_incubation Pre-incubate (Inhibitor-Enzyme Binding) add_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate IC50) measure_fluorescence->data_analysis end End data_analysis->end MMP_Cancer_Signaling cluster_extracellular Tumor Microenvironment cluster_cell Cancer Cell MMP2_9 MMP-2 / MMP-9 ECM_Degradation ECM Degradation MMP2_9->ECM_Degradation Promotes Integrins Integrins MMP2_9->Integrins Activates GF_Release Growth Factor Release (e.g., VEGF, TGF-β) ECM_Degradation->GF_Release Leads to Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Angiogenesis Angiogenesis GF_Release->Angiogenesis Stimulates Angiogenesis->Invasion_Metastasis FAK_Src FAK / Src Integrins->FAK_Src Activation Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) FAK_Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K / Akt Pathway FAK_Src->PI3K_Akt Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation

References

Independent Verification of cis-ACCP's Selectivity for MMP-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase-2 (MMP-2) inhibitor, cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP), with other MMP inhibitors. The data presented here is compiled from publicly available research to aid in the independent verification of this compound's selectivity profile.

Executive Summary

This compound is an orally active, selective inhibitor of MMP-2. Experimental data demonstrates its preferential inhibition of MMP-2 over other matrix metalloproteinases, particularly MMP-9. This selectivity is a critical attribute for therapeutic applications, as off-target inhibition of other MMPs can lead to undesirable side effects. This guide presents the available quantitative data, details the experimental methodologies used for its determination, and provides a visual representation of the relevant biological pathways.

Data Presentation: Comparative Selectivity of MMP Inhibitors

The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other selected MMP inhibitors against a panel of matrix metalloproteinases. This data allows for a direct comparison of the selectivity profile of this compound.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound >100 µM4 µM >100 µM>100 µM>100 µM20 µM>100 µMNot Reported
MMP-2 Inhibitor II 45 µM (Ki)2.4 µM (Ki) Not Reported379 µM (Ki)Not ReportedNot ReportedNot ReportedNot Reported
ARP 100 >50,000 nM12 nM 4,500 nM>50,000 nMNot Reported200 nMNot ReportedNot Reported
SB-3CT Not Reported13.9 nM (Ki) Not ReportedNot ReportedNot Reported600 nM (Ki)Not ReportedNot Reported
Batimastat (BB-94) 3 nM4 nM 20 nM6 nMNot Reported4 nMNot ReportedNot Reported
Marimastat (BB-2516) 5 nM6 nM Not Reported13 nMNot Reported3 nMNot Reported9 nM
Ilomastat (GM6001) 0.4 nM (Ki)0.5 nM (Ki) 27 nM (Ki)3.7 nM (Ki)0.1 nM (Ki)0.2 nM (Ki)Not Reported13.4 nM (Ki)

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against various MMPs is typically performed using an in vitro fluorogenic substrate assay. The following is a generalized protocol based on common methodologies.

In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP enzyme.

Materials:

  • Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it is activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Assay Preparation: A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer and the specific MMP enzyme at a predetermined concentration.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations. A set of wells without the inhibitor serves as a negative control, and wells with the positive control inhibitor are also included.

  • Pre-incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm for the Mca-Dpa substrate).

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence kinetic curves. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Determining MMP-2 Selectivity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Recombinant MMP Enzymes (MMP-1, -2, -3, -7, -8, -9, -13) E Incubate MMPs with This compound dilutions A->E B This compound Stock Solution D Prepare serial dilutions of this compound B->D C Fluorogenic Substrate F Add Fluorogenic Substrate C->F D->E E->F G Measure Fluorescence (Kinetic Read) F->G H Calculate Rate of Reaction G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 for each MMP J->K

Caption: Workflow for determining the IC50 of this compound against a panel of MMPs.

Signaling Pathway of MMP-2 Activation and Inhibition

G cluster_membrane Cell Membrane MT1_MMP MT1-MMP (MMP-14) Pro_MMP2 Pro-MMP-2 (Inactive) MT1_MMP->Pro_MMP2 activates TIMP2 TIMP-2 TIMP2->MT1_MMP binds Pro_MMP2->TIMP2 binds Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Extracellular_Matrix Extracellular Matrix (e.g., Collagen IV) Active_MMP2->Extracellular_Matrix degrades Degradation_Products Degradation Products Extracellular_Matrix->Degradation_Products Cell_Migration Cell Migration & Invasion Degradation_Products->Cell_Migration promotes cis_ACCP This compound cis_ACCP->Active_MMP2 inhibits

A Comparative Guide to the Pharmacokinetic Profile of cis-ACCP, a Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profile of cis-ACCP (cis-3-Amino-cyclopentanecarboxylic acid), an orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with other relevant MMP inhibitors. The information presented herein is intended to support research and drug development efforts in oncology and other fields where MMP-2 inhibition is a therapeutic strategy.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets MMP-2 and, to a lesser extent, MMP-9. These enzymes, also known as gelatinases, play a crucial role in the degradation of the extracellular matrix (ECM), a process that is fundamental to cancer cell invasion, metastasis, and angiogenesis. By inhibiting MMP-2, this compound presents a promising approach to disrupt these pathological processes. This guide focuses on the validation of its pharmacokinetic properties, a critical aspect of its preclinical development.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for a close structural analog of this compound, cis-2-aminocyclohexylcarbamoylphosphonic acid, and compares them with other notable MMP inhibitors. This data is primarily derived from preclinical studies in rats.

Parametercis-2-aminocyclohexylcarbamoylphosphonic acid (this compound analog)MarimastatBatimastatSB-3CT
Primary Target(s) MMP-2 (selective)Broad Spectrum MMPBroad Spectrum MMPMMP-2, MMP-9
Route of Admin. Oral, IV, IPOralIPIP
Oral Bioavailability Data not availableLow to moderateLowData not available
Half-life (t1/2) Rapid elimination8 - 10 hours[1]Data not availableData not available
Time to Max. Conc. (Tmax) Data not available1.5 - 3 hours[1]Data not availableData not available
Distribution Extracellular fluid[2]SystemicSystemicBrain tissue
Excretion 84% unchanged (IV, rats)[2]MetabolizedMetabolizedData not available
Key Reference Hoffman et al., 2008Millar et al., 1998[1]Preclinical dataGu et al., 2005

Note: Direct pharmacokinetic data for this compound (cis-3-Amino-cyclopentanecarboxylic acid) is limited in publicly available literature. The data for the this compound analog is based on the findings for cis-2-aminocyclohexylcarbamoylphosphonic acid, which shares a similar mechanism of action and structural features[2].

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are generalized protocols for key experiments typically performed in preclinical pharmacokinetic studies of small molecule inhibitors.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein.

    • Oral (PO): The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, clearance (CL), and volume of distribution (Vd).

Tissue Distribution Study
  • Animal Model and Dosing: Similar to the pharmacokinetic study, rats are administered the compound.

  • Tissue Collection: At a specific time point (e.g., time of peak plasma concentration), animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, tumor) are collected.

  • Homogenization and Analysis: Tissues are homogenized, and the drug concentration is determined by LC-MS/MS.

  • Data Analysis: The tissue-to-plasma concentration ratio is calculated to assess the extent of tissue distribution.

Mandatory Visualizations

Signaling Pathway of MMP-2 Inhibition

MMP2_Pathway cluster_upstream Upstream Regulation cluster_mmp2 MMP-2 Activation & Inhibition cluster_downstream Downstream Effects Growth Factors\n(e.g., TGF-β, FGF) Growth Factors (e.g., TGF-β, FGF) Inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Inflammatory Cytokines (e.g., TNF-α, IL-1β) Signaling Cascades\n(MAPK, PI3K/Akt) Signaling Cascades (MAPK, PI3K/Akt) Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->Signaling Cascades\n(MAPK, PI3K/Akt) Oncogenes\n(e.g., Ras, Src) Oncogenes (e.g., Ras, Src) Oncogenes\n(e.g., Ras, Src)->Signaling Cascades\n(MAPK, PI3K/Akt) Pro-MMP-2 Pro-MMP-2 Signaling Cascades\n(MAPK, PI3K/Akt)->Pro-MMP-2 Upregulates Expression Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 Release of Bioactive Molecules\n(e.g., VEGF) Release of Bioactive Molecules (e.g., VEGF) Active MMP-2->Release of Bioactive Molecules\n(e.g., VEGF) This compound This compound MT1-MMP MT1-MMP (Membrane-Type 1 MMP) TIMP-2 TIMP-2 (Tissue Inhibitor of Metalloproteinases 2) TIMP-2->MT1-MMP Forms complex with ECM Degradation\n(Collagen IV, Gelatin) ECM Degradation (Collagen IV, Gelatin) Cancer Cell Invasion Cancer Cell Invasion ECM Degradation\n(Collagen IV, Gelatin)->Cancer Cell Invasion Angiogenesis Angiogenesis Release of Bioactive Molecules\n(e.g., VEGF)->Angiogenesis Metastasis Metastasis Cancer Cell Invasion->Metastasis Angiogenesis->Metastasis

Caption: MMP-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Pharmacokinetic Analysis

PK_Workflow cluster_invivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis & Reporting Animal Model\n(e.g., Rats) Animal Model (e.g., Rats) Drug Administration\n(IV, PO) Drug Administration (IV, PO) Animal Model\n(e.g., Rats)->Drug Administration\n(IV, PO) Blood Sampling\n(Time course) Blood Sampling (Time course) Drug Administration\n(IV, PO)->Blood Sampling\n(Time course) Plasma Separation Plasma Separation Blood Sampling\n(Time course)->Plasma Separation Sample Preparation\n(Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation->Sample Preparation\n(Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation)->LC-MS/MS Analysis Concentration-Time\nData Plotting Concentration-Time Data Plotting LC-MS/MS Analysis->Concentration-Time\nData Plotting Pharmacokinetic Modeling Pharmacokinetic Modeling Concentration-Time\nData Plotting->Pharmacokinetic Modeling Parameter Calculation\n(AUC, Cmax, t1/2, etc.) Parameter Calculation (AUC, Cmax, t1/2, etc.) Pharmacokinetic Modeling->Parameter Calculation\n(AUC, Cmax, t1/2, etc.) Report Generation Report Generation Parameter Calculation\n(AUC, Cmax, t1/2, etc.)->Report Generation

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion

The available preclinical data suggests that this compound and its analogs are orally active inhibitors of MMP-2 with a pharmacokinetic profile characterized by distribution in the extracellular fluid and rapid elimination. While direct comparative data is still emerging, its selectivity for MMP-2 offers a potential advantage over broad-spectrum MMP inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a clear therapeutic window for clinical development. This guide provides a foundational understanding for researchers to build upon in their investigation of this compound and other selective MMP-2 inhibitors.

References

A Head-to-Head Comparison of cis-ACCP with Novel Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. This has led to the development of numerous MMP inhibitors (MMPIs). Early broad-spectrum inhibitors, such as batimastat and marimastat, showed promise but were hampered by dose-limiting toxicities, primarily musculoskeletal syndrome, due to their lack of selectivity. This has driven the development of novel, more selective inhibitors. This guide provides a head-to-head comparison of cis-ACCP, a selective inhibitor of MMP-2 and MMP-9, with both historical broad-spectrum inhibitors and other novel, selective MMPIs.

Data Presentation: Quantitative Comparison of MMP Inhibitors

The following tables summarize the inhibitory activity (IC50 and Ki values) of this compound and a selection of other MMP inhibitors against various MMPs. This data provides a quantitative basis for comparing their potency and selectivity.

InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-8 (Collagenase-2)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
This compound -4 µM (IC50)[1]---20 µM (IC50)[1]--
Batimastat 3 nM (IC50)[2][3][4]4 nM (IC50)[2][3][5]20 nM (IC50)[2][3][5]6 nM (IC50)[2][3]-4 nM (IC50)[2][3][5]--
Marimastat 5 nM (IC50)[6][7][8]6 nM (IC50)[6][7][8]230 nM (IC50)[9]13 nM (IC50)[6][7][8]-3 nM (IC50)[6][7][9]-9 nM (IC50)[6][7][8]
Prinomastat (AG3340) 79 nM (IC50)[5][6]0.05 nM (Ki)[5]6.3 nM (IC50)[5][6]--5.0 nM (IC50)[5][6]0.03 nM (Ki)[5]Selective for[10][11]
Tanomastat (BAY 12-9566) >5 µM (Ki)[12]11 nM (Ki)[4][9][13]143 nM (Ki)[4][9][13]--301 nM (Ki)[4][9][13]1470 nM (Ki)[4][9][13]-
Andecaliximab (GS-5745) -----Highly Selective[14]--
AQU-019 >10,000 nM (IC50)[15]>10,000 nM (IC50)[15]>10,000 nM (IC50)[15]->10,000 nM (IC50)[15]>10,000 nM (IC50)[15]4.8 nM (IC50)[15]>10,000 nM (IC50)[15]
Compound 10f >10,000 nM (IC50)[16]>10,000 nM (IC50)[16]-->10,000 nM (IC50)[16]>10,000 nM (IC50)[16]17 nM (IC50)[16]>10,000 nM (IC50)[16]
NSC405020 -------Selective Inhibitor[17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of MMP inhibitors. Below are representative protocols for common assays.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.

Protocol:

  • Sample Preparation: Conditioned cell culture media is collected and centrifuged to remove cellular debris. The protein concentration of the samples is normalized.

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is carried out to separate the proteins based on their molecular weight.

  • Renaturation and Incubation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing necessary cofactors (Ca2+ and Zn2+) at 37°C for 24-48 hours.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMPs can be determined by comparison to a protein standard.

Fluorimetric MMP Activity Assay

This is a high-throughput method for quantifying MMP activity and screening for inhibitors.

Protocol:

  • Reagent Preparation: A fluorogenic MMP substrate, consisting of a peptide sequence flanked by a fluorescent molecule and a quencher, is prepared in an assay buffer.

  • Enzyme and Inhibitor Incubation: The MMP enzyme is pre-incubated with the test inhibitor (e.g., this compound or a novel inhibitor) for a specified period.

  • Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader. In the intact substrate, the fluorescence is quenched. Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving MMPs and a typical workflow for screening MMP inhibitors.

MMP_Signaling_in_Cancer GF Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinases GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAPK MAPK Pathway (ERK, JNK, p38) Cytokines->MAPK NFkB NF-κB Pathway Cytokines->NFkB Receptor->MAPK PI3K PI3K/Akt Pathway Receptor->PI3K AP1 AP-1 MAPK->AP1 PI3K->NFkB Transcription Increased MMP Gene Transcription NFkB->Transcription AP1->Transcription proMMPs Pro-MMPs Transcription->proMMPs activeMMPs Active MMPs (e.g., MMP-2, MMP-9) proMMPs->activeMMPs Activation ECM ECM Degradation activeMMPs->ECM Invasion Tumor Invasion & Metastasis ECM->Invasion Angiogenesis Angiogenesis ECM->Angiogenesis

Caption: MMP signaling pathways in cancer progression.

MMP_Inhibitor_Screening start Start: Compound Library primary_screen Primary Screening (High-Throughput Fluorimetric Assay) start->primary_screen hits Initial Hits primary_screen->hits secondary_screen Secondary Screening (Zymography, IC50 Determination) hits->secondary_screen Potent Compounds confirmed_hits Confirmed Hits secondary_screen->confirmed_hits selectivity Selectivity Profiling (Panel of MMPs) confirmed_hits->selectivity selective_hits Selective Hits selectivity->selective_hits Selective Compounds cell_based Cell-based Assays (Invasion, Migration) selective_hits->cell_based in_vivo In Vivo Models (Xenografts, Disease Models) cell_based->in_vivo lead Lead Compound in_vivo->lead

Caption: Experimental workflow for MMP inhibitor screening.

Discussion and Future Perspectives

The landscape of MMP inhibitor development has significantly evolved. While broad-spectrum inhibitors like batimastat and marimastat demonstrated the potential of targeting MMPs, their clinical utility was limited by off-target effects.[2][6] The focus has now shifted towards highly selective inhibitors.

This compound represents a step towards selectivity, with a preference for the gelatinases MMP-2 and MMP-9.[1] Its oral bioavailability is a significant advantage. However, its potency is in the micromolar range, which is considerably lower than the nanomolar potency of many hydroxamate-based inhibitors.

Novel selective inhibitors are being developed with improved potency and selectivity profiles. For instance, Andecaliximab (GS-5745) is a monoclonal antibody that specifically targets MMP-9, offering a different therapeutic modality with potentially fewer off-target effects.[14] Small molecule inhibitors targeting specific MMPs, such as MMP-13, with nanomolar potency and high selectivity have also been developed, like AQU-019.[15] These newer agents aim to overcome the limitations of earlier MMPIs by targeting the specific MMPs driving a particular pathology while sparing others that may have protective roles.

The future of MMP-targeted therapies lies in the development of highly selective inhibitors, including small molecules, antibodies, and potentially even gene-based therapies. A deeper understanding of the specific roles of individual MMPs in different diseases will be crucial for designing effective and safe therapeutic interventions. The continued development of sophisticated screening assays and in vivo models will be instrumental in identifying the next generation of MMP inhibitors with clinical potential.

References

Confirming the On-Target Effects of cis-ACCP: A Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to confirm the on-target effects of cis-ACCP, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), using genetic approaches. This compound is an orally active, antimetastatic compound that also shows inhibitory activity against MMP-9.[1][2][3][4] Validating that the biological effects of a compound are due to its interaction with the intended target is a critical step in drug development. This guide outlines experimental strategies, data presentation, and the underlying signaling pathways to rigorously validate the on-target efficacy of this compound.

Introduction to this compound

This compound (CAS 777075-44-2) is a carbamoylphosphonate-based inhibitor that selectively targets MMP-2 and MMP-9.[1][2][3][4] These enzymes are zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components, a process crucial for tissue remodeling, cell migration, and angiogenesis.[5][6] Dysregulation of MMP-2 and MMP-9 is implicated in various pathologies, including cancer metastasis.

Performance Characteristics of this compound

The inhibitory activity of this compound against its primary targets has been characterized biochemically. The following table summarizes the reported IC50 values.

TargetIC50 ValueReference
MMP-24 µM[1][2][3]
MMP-920 µM[1][2][3]

In vivo studies have demonstrated that this compound can reduce metastasis formation in mouse models, suggesting its potential as an anti-cancer therapeutic.[4] However, to definitively attribute these anti-metastatic effects to the inhibition of MMP-2 and MMP-9, genetic validation is essential.

Signaling Pathways of MMP-2 and MMP-9

MMP-2 and MMP-9 are key nodes in several signaling pathways that regulate cell behavior. Their primary function is to cleave components of the extracellular matrix, which in turn can release growth factors, expose cryptic binding sites on matrix proteins, and facilitate cell migration and invasion. Understanding these pathways is crucial for designing and interpreting on-target validation experiments.

MMP_Signaling MMP-2/9 Signaling Pathways cluster_extracellular Extracellular Space cluster_cell Cell ECM Extracellular Matrix (Collagen, Laminin, etc.) GrowthFactors_sequestered Sequestered Growth Factors (e.g., VEGF, TGF-β) ECM->GrowthFactors_sequestered Releases Integrins Integrin Receptors ECM->Integrins Modulates Interaction GrowthFactorReceptors Growth Factor Receptors (e.g., VEGFR, TGF-βR) GrowthFactors_sequestered->GrowthFactorReceptors Activation cisACCP This compound MMP2_9 MMP-2 / MMP-9 cisACCP->MMP2_9 Inhibition MMP2_9->ECM Degradation DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Integrins->DownstreamSignaling Activation GrowthFactorReceptors->DownstreamSignaling Activation CellularResponse Cellular Responses (Migration, Invasion, Proliferation, Angiogenesis) DownstreamSignaling->CellularResponse

Diagram 1: Overview of MMP-2/9 signaling pathways and the inhibitory action of this compound.

Genetic Approaches for On-Target Validation

To confirm that the effects of this compound are mediated through MMP-2 and MMP-9, one can use genetic techniques to specifically reduce or eliminate the expression of these target proteins. The expected outcome is that in the absence of the target, the compound will have a diminished or no effect.

Experimental Workflow

The general workflow for genetic validation of this compound's on-target effects is as follows:

Genetic_Validation_Workflow Workflow for Genetic Validation of this compound cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis WT_cells Wild-Type Cells/Animal Genetic_Modification Genetic Modification (siRNA/shRNA or CRISPR/Cas9) WT_cells->Genetic_Modification WT_control WT + Vehicle WT_cells->WT_control WT_cisACCP WT + this compound WT_cells->WT_cisACCP KO_KD_cells MMP-2/9 Knockdown or Knockout Cells/Animal Genetic_Modification->KO_KD_cells KO_KD_control KO/KD + Vehicle KO_KD_cells->KO_KD_control KO_KD_cisACCP KO/KD + this compound KO_KD_cells->KO_KD_cisACCP Phenotypic_Assay Phenotypic Assay (e.g., Migration, Invasion Assay) WT_control->Phenotypic_Assay WT_cisACCP->Phenotypic_Assay KO_KD_control->Phenotypic_Assay KO_KD_cisACCP->Phenotypic_Assay Data_Comparison Data Comparison and On-Target Effect Confirmation Phenotypic_Assay->Data_Comparison

Diagram 2: A generalized workflow for validating the on-target effects of this compound using genetic approaches.

Experimental Protocols

siRNA/shRNA-mediated Knockdown of MMP-2 and MMP-9

This approach provides a transient or stable reduction in the expression of the target genes.

  • Methodology:

    • Design and synthesize siRNAs or shRNAs targeting MMP-2 and MMP-9. Include a non-targeting control siRNA/shRNA.

    • Transfect the siRNAs or transduce the shRNAs into the cancer cell line of interest (e.g., a metastatic cell line like Y79 for retinoblastoma).[7]

    • Verify knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot.

    • Perform phenotypic assays (e.g., cell migration, invasion, or angiogenesis assays) with and without this compound treatment in both control and knockdown cells.

  • Expected Results:

Cell LineTreatmentExpected Phenotypic Effect (e.g., Migration)Interpretation
Control (Scrambled siRNA)VehicleBaseline migrationNormal cell behavior
Control (Scrambled siRNA)This compoundReduced migrationEffect of this compound in presence of target
MMP-2/9 siRNAVehicleReduced migration (compared to control)Phenocopy of this compound effect
MMP-2/9 siRNAThis compoundNo significant further reduction in migrationOn-target effect of this compound
CRISPR/Cas9-mediated Knockout of MMP-2

For a more definitive validation, a complete and permanent knockout of the target gene can be generated.

  • Methodology:

    • Design guide RNAs (gRNAs) targeting a critical exon of the MMP2 gene.

    • Deliver the gRNAs and Cas9 nuclease into the cells via plasmid transfection or lentiviral transduction.

    • Select and expand single-cell clones.

    • Validate MMP-2 knockout by sequencing the targeted genomic region and confirming the absence of MMP-2 protein by Western blot and zymography.[8]

    • Compare the phenotype of wild-type and MMP-2 knockout cells in the presence and absence of this compound.

  • Expected Results:

Cell LineTreatmentExpected Phenotypic Effect (e.g., Invasion)Interpretation
Wild-TypeVehicleBaseline invasionNormal cell behavior
Wild-TypeThis compoundReduced invasionEffect of this compound on the target
MMP-2 KnockoutVehicleSignificantly reduced invasionGenetic confirmation of MMP-2's role
MMP-2 KnockoutThis compoundNo further reduction in invasionStrong evidence for on-target effect

Comparison with Alternative MMP Inhibitors

To further contextualize the on-target effects of this compound, it is useful to compare its performance with other MMP inhibitors. The table below provides a template for such a comparison.

CompoundTarget(s)IC50 (MMP-2)IC50 (MMP-9)Genetic Validation StatusKey References
This compound MMP-2, MMP-9 4 µM 20 µM Proposed in this guide [1][4]
ARP-100MMP-212 nM-Validated with siRNA[2][7]
AG-L-66085MMP-9--Validated with siRNA[7]
Prinomastat (AG3340)MMP-2, MMP-9, MMP-13, MMP-140.05-0.15 nM0.05-0.15 nMPreclinical studies performed[2]

Conclusion

Genetic approaches are indispensable for rigorously validating the on-target effects of therapeutic compounds like this compound. By demonstrating that the cellular or in vivo effects of this compound are diminished or absent upon the genetic removal of its targets, MMP-2 and MMP-9, researchers can build a strong case for its mechanism of action. The experimental workflows and comparative data presented in this guide provide a framework for conducting such validation studies, which are critical for the continued development of targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of cis-ACCP: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-ACCP, an orally active antimetastatic matrix metalloproteinase-2 (MMP-2) selective inhibitor. Adherence to these procedural steps is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Hazard Profile of this compound

This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).[1]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects
Required Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment to prevent exposure.[1]

PPE CategoryEquipment Specification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves
Skin and Body ProtectionImpervious clothing
Respiratory ProtectionSuitable respirator

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant .[1] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[2][3][4]

Experimental Protocol: Waste Segregation and Collection

  • Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure lid.[5][6][7]

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams, especially strong acids, alkalis, and strong oxidizing or reducing agents, to prevent hazardous reactions.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Container Management: Keep the waste container securely closed except when adding waste.[6][7] Store the container in a designated satellite accumulation area within the laboratory.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for its collection by a certified hazardous waste disposal service.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.

Experimental Protocol: Spill Containment and Cleanup

  • Ensure Safety: Evacuate non-essential personnel from the area. The responding personnel must be wearing the full complement of PPE.

  • Contain the Spill: For liquid spills, use an inert, absorbent material (such as diatomite or universal binders) to contain the substance.[8] For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect Spillage: Carefully place all contaminated absorbent material and spilled solid into the designated hazardous waste container for this compound.[1]

  • Decontaminate the Area: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[8] All cleaning materials must also be disposed of as hazardous waste.

  • Environmental Protection: Ensure that the spill does not enter drains, water courses, or the soil.[1]

Disposal Workflow

cluster_waste This compound Waste Generation cluster_spill This compound Spill Event Generate Generate this compound Waste Container Select & Label Hazardous Waste Container Generate->Container Step 1 Segregate Segregate from Incompatible Materials Container->Segregate Step 2 Store Store in Closed Container in Satellite Area Segregate->Store Spill Spill Occurs PPE Don Appropriate PPE Spill->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Collect->Store Disposal Arrange Pickup by Approved Waste Disposal Plant Store->Disposal

Caption: Logical workflow for the safe management and disposal of this compound waste and spills.

References

Personal protective equipment for handling cis-ACCP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for cis-ACCP, a compound identified as an orally active antimetastatic matrix metalloproteinase-2 (MMP-2) selective inhibitor.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are crucial.[3] The required personal protective equipment for handling this compound is detailed below.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety goggles with side-shieldsMust provide a complete seal around the eyes.
Hands Protective glovesChemically resistant, such as nitrile or neoprene.
Body Impervious clothingA lab coat or gown that is resistant to chemical penetration.
Respiratory Suitable respiratorUse in areas with inadequate ventilation or when aerosol formation is possible.

Source: DC Chemicals Safety Data Sheet[3]

Handling and Storage Protocols

Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Avoid inhalation, contact with eyes, and skin.[3]

  • Prevent the formation of dust and aerosols.[3]

  • Use only in areas equipped with appropriate exhaust ventilation.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash skin thoroughly after handling.[3]

Storage:

  • Keep the container tightly sealed.[3]

  • Store in a cool, well-ventilated area.[3]

  • Protect from direct sunlight and sources of ignition.[3]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3]
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.[3]

Spill Management:

  • Collect any spillage.[3]

  • Avoid release into the environment.[3]

Disposal Plan

Dispose of this compound and its container at an approved waste disposal plant.[3] It is imperative to prevent the release of this chemical into drains, water courses, or the soil due to its high toxicity to aquatic life.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Gown, Respirator) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure this compound C->D Proceed to handling E Perform Experiment D->E F Store this compound Appropriately (-20°C or -80°C) E->F G Decontaminate Work Surfaces F->G After experiment completion H Dispose of Waste in Approved Container G->H I Doff and Dispose of PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.